Product packaging for Carprofen-13C,d3(Cat. No.:)

Carprofen-13C,d3

Cat. No.: B12402638
M. Wt: 277.72 g/mol
InChI Key: PUXBGTOOZJQSKH-KQORAOOSSA-N
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Description

Carprofen-13C,d3 is a useful research compound. Its molecular formula is C15H12ClNO2 and its molecular weight is 277.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClNO2 B12402638 Carprofen-13C,d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

277.72 g/mol

IUPAC Name

2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuterio(313C)propanoic acid

InChI

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1+1D3

InChI Key

PUXBGTOOZJQSKH-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Carprofen-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic and purification methodologies for Carprofen-13C,d3, an isotopically labeled version of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. Isotopically labeled compounds are critical as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies.

Introduction to this compound

Carprofen is a member of the carbazole class of drugs and functions by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[1] The labeled compound, this compound, contains one carbon-13 atom and three deuterium atoms. This mass modification allows it to be distinguished from the unlabeled drug in analytical assays. The molecular formula for this compound is C₁₄¹³CH₉D₃ClNO₂ with a molecular weight of approximately 277.73 g/mol .[2]

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for Carprofen. A common strategy involves the alkylation of a carbazole precursor with an isotopically labeled propanoic acid derivative. This guide outlines a plausible synthetic route starting from 6-chloro-9H-carbazole.

Reaction Scheme:

A potential synthetic pathway involves a Friedel-Crafts acylation of 6-chloro-9H-carbazole with 2-bromopropionyl-1-¹³C bromide, followed by reduction and methylation with a deuterated methyl source. A more direct approach, outlined below, involves the alkylation of a pre-formed carbazole anion.

Step 1: Deprotonation of 6-chloro-9H-carbazole. Step 2: Nucleophilic substitution with an isotopically labeled propionate derivative.

A key challenge in Carprofen synthesis is the cost of raw materials and the complexity of the process.[3][4]

Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization.

Materials and Reagents:

  • 6-chloro-9H-carbazole

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl-d3-2-bromopropionate-2-¹³C

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 6-chloro-9H-carbazole and anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise over 15 minutes. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

  • Alkylation: The reaction mixture is cooled again to 0°C. A solution of Methyl-d3-2-bromopropionate-2-¹³C (1.2 equivalents) in anhydrous DMF is added dropwise via the dropping funnel over 30 minutes.

  • Reaction Progression: The reaction is allowed to warm to room temperature and then heated to 60°C for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, the reaction is cooled to room temperature. A solution of 2M sodium hydroxide is added, and the mixture is heated to 80°C for 2 hours to hydrolyze the ester.

  • Work-up: The mixture is cooled and acidified with 2M HCl to a pH of 2-3. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Isolation of Crude Product: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

A patented method for the purification of Carprofen involves the formation of a triethylamine salt, which can be selectively precipitated, leaving impurities in the solution.[5]

Experimental Protocol: Purification

Materials and Reagents:

  • Crude this compound

  • Acetone

  • Triethylamine

  • 80% Ethanol

  • 5% Hydrochloric acid solution

  • Purified water

Procedure:

  • Salt Formation: The crude this compound is dissolved in acetone at room temperature. Triethylamine (1.1 equivalents) is added, and the mixture is stirred. The solution is allowed to stand for 2-4 hours to allow for the precipitation of the Carprofen triethylamine salt.[5]

  • Isolation of the Salt: The precipitate is collected by filtration and washed with a small amount of cold acetone.[5]

  • Regeneration of Pure Carprofen: The wet Carprofen triethylamine salt is transferred to a new flask and dissolved in 80% ethanol with heating to 50-60°C.[5]

  • Acidification: A 5% solution of hydrochloric acid is added dropwise until the pH of the solution is between 3 and 4, causing the purified this compound to precipitate.[5]

  • Final Washing and Drying: The mixture is cooled, and the purified product is collected by filtration. The solid is washed with purified water until the pH of the filtrate is neutral (6.5-7.5).[5] The final product is dried in a vacuum oven to yield pure this compound.

Data Summary

The following table summarizes key quantitative data for this compound. Yields are representative and based on typical, non-isotopic syntheses.

ParameterValueReference
Molecular Formula C₁₄¹³CH₉D₃ClNO₂[2]
Molecular Weight 277.73 g/mol [2]
CAS Number 2012598-34-2[2]
Typical Synthesis Yield 70-85%[6][7]
Purity (Post-purification) >98%Assumed based on standard analytical methods
¹H NMR (DMSO-d₆) δ (ppm) 12.26 (s, 1H), 11.32 (s, 1H), 8.14 (d, 1H), 8.05 (d, 1H), 7.45 (d, 1H), 7.37 (s, 1H), 7.32 (d, 1H), 7.07 (d, 1H), 3.79 (q, 1H)[6][7]

Note: The methyl peak at ~1.40 ppm in the ¹H NMR of unlabeled Carprofen will be absent in the deuterated analog.

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of this compound.

SynthesisWorkflow Start 6-chloro-9H-carbazole + Methyl-d3-2-bromopropionate-2-13C Reaction Alkylation Reaction (NaH, DMF) Start->Reaction Step 1 Hydrolysis Ester Hydrolysis (NaOH) Reaction->Hydrolysis Step 2 Workup Acidification & Extraction (HCl, Ethyl Acetate) Hydrolysis->Workup Step 3 Crude Crude this compound Workup->Crude Step 4 Purification Purification Crude->Purification Step 5 Final Pure this compound Purification->Final Final Product

Caption: Overall workflow for the synthesis of this compound.

PurificationWorkflow Crude Crude this compound in Acetone AddTEA Add Triethylamine (TEA) Crude->AddTEA SaltFormation Precipitation of Carprofen-TEA Salt AddTEA->SaltFormation FilterSalt Filter and Wash Salt SaltFormation->FilterSalt DissolveSalt Dissolve Salt in 80% Ethanol FilterSalt->DissolveSalt Acidify Acidify with HCl (pH 3-4) DissolveSalt->Acidify PrecipitateFinal Precipitation of Pure this compound Acidify->PrecipitateFinal FilterDry Filter, Wash, and Dry PrecipitateFinal->FilterDry FinalProduct Pure this compound FilterDry->FinalProduct

References

An In-depth Technical Guide to the Physical and Chemical Properties of Carprofen-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Carprofen-13C,d3, an isotopically labeled form of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of relevant biological and analytical processes.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled internal standard used in the quantitative analysis of Carprofen. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based assays while maintaining similar chemical and physical properties to the unlabeled parent compound.

Quantitative Data Summary
PropertyThis compoundCarprofenData Source(s)
Molecular Formula C₁₄¹³CH₉D₃ClNO₂C₁₅H₁₂ClNO₂[1]
Molecular Weight 277.73 g/mol 273.71 g/mol [1][2]
CAS Number 2012598-34-253716-49-7[1][2]
Appearance White to off-white solidWhite, crystalline compound[3]
Melting Point Data not available195-199 °C[2]
Boiling Point Data not availableData not available
Solubility Soluble in DMSOFreely soluble in ethanol, soluble in DMSO and DMF, practically insoluble in water at 25°C.[3]
pKa Data not available4.7

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of Carprofen quantification in complex biological matrices. The following is a representative experimental protocol for the analysis of Carprofen in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

LC-MS/MS Method for Quantification of Carprofen in Plasma

This protocol outlines a standard procedure for the extraction and analysis of Carprofen from plasma samples.

2.1.1. Materials and Reagents

  • Carprofen analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized and filtered

  • Control plasma (e.g., human, canine)

2.1.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[4][5][6]

2.1.3. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step. A typical gradient might be:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.[4][5]

2.1.4. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carprofen: Precursor ion (Q1) m/z 272.1 → Product ion (Q3) m/z 228.1

    • This compound: Precursor ion (Q1) m/z 276.1 → Product ion (Q3) m/z 232.1

  • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity. Collision energy and other MS/MS parameters should be optimized for each specific transition.[4][5]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of Carprofen's biological processing and a typical analytical workflow.

Metabolic Pathway of Carprofen

Carprofen undergoes several metabolic transformations in the body. The primary routes of metabolism include glucuronidation and oxidation.[7][8] The enzymes primarily responsible for these transformations are UDP-glucuronosyltransferases (UGTs) for glucuronidation and Cytochrome P450 (CYP) enzymes for oxidation.[7][8]

Carprofen_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Carprofen Carprofen Glucuronide Carprofen-acyl-glucuronide Carprofen->Glucuronide UGTs (Glucuronidation) Hydroxy Hydroxy-Carprofen Carprofen->Hydroxy CYP450 (Oxidation) Excretion1 Biliary/Fecal and Renal Excretion Glucuronide->Excretion1 Hydroxy_Glucuronide Hydroxy-Carprofen-glucuronide Hydroxy->Hydroxy_Glucuronide UGTs (Glucuronidation) Excretion2 Renal Excretion Hydroxy_Glucuronide->Excretion2

Caption: Metabolic pathway of Carprofen.

Experimental Workflow for Carprofen Analysis

The following diagram outlines the logical flow of a typical bioanalytical experiment for the quantification of Carprofen using an isotopically labeled internal standard.

Experimental_Workflow start Start sample_prep Sample Preparation (Plasma Spiking with IS, Protein Precipitation) start->sample_prep extraction Supernatant Transfer and Evaporation sample_prep->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

Caption: Bioanalytical workflow for Carprofen.

Mechanism of Action

Carprofen is a non-steroidal anti-inflammatory drug that exhibits its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][9] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[9][10] Carprofen shows a degree of selectivity for the inhibition of COX-2 over COX-1, which is thought to contribute to its anti-inflammatory and analgesic properties with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][10] By inhibiting COX enzymes, Carprofen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Prostaglandin Synthesis Inhibition Pathway

The following diagram illustrates the point of intervention of Carprofen in the prostaglandin synthesis pathway.

Prostaglandin_Pathway phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A2 cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins (Inflammation, Pain, Fever) cox_enzymes->prostaglandins carprofen Carprofen carprofen->cox_enzymes Inhibition

Caption: Inhibition of Prostaglandin Synthesis.

References

Decoding the Certificate of Analysis: A Technical Guide to Carprofen-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like Carprofen-13C,d3 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the material, ensuring the reliability and reproducibility of experimental results. This guide offers an in-depth explanation of a typical CoA for this compound, detailing the analytical methodologies employed and presenting the data in a clear, structured format.

Understanding this compound

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to relieve pain and inflammation.[1][2][3][4] The isotopically labeled version, this compound, incorporates one carbon-13 atom and three deuterium atoms. This stable isotope-labeled compound is primarily used as an internal standard in quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] Its chemical and physical properties are nearly identical to the unlabeled drug, but its increased mass allows for clear differentiation in mass spectrometric analysis.

Certificate of Analysis: A Detailed Breakdown

A Certificate of Analysis for this compound typically includes the following key information, summarized here in a structured format for clarity.

Product Information
ParameterSpecification
Product Name This compound
Chemical Formula ¹³CC₁₄H₉D₃ClNO₂
Molecular Weight 277.74 g/mol
CAS Number 1173019-42-5[7]
Appearance White to off-white solid
Solubility Soluble in ethanol, methanol, DMSO
Analytical Data
TestMethodResult
Chemical Purity (HPLC) HPLC-UV≥98%
Isotopic Purity Mass Spectrometry≥99 atom % D, ≥99 atom % ¹³C
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to structure
Residual Solvents GC-MSMeets USP <467> limits
Water Content Karl Fischer Titration≤0.5%

Experimental Protocols: The Science Behind the Data

The data presented in the CoA is generated through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 261.5 nm.[8]

  • Procedure: A solution of this compound is injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks to determine the chemical purity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Solution dissolve->filter injector Injector filter->injector Inject column C18 Column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for determining chemical purity using HPLC.

Mass Spectrometry for Isotopic Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For isotopically labeled compounds, it is essential for confirming the incorporation of stable isotopes and for structural elucidation.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or a gas chromatograph (GC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for LC-MS analysis of Carprofen.[9]

  • Analysis Mode: Full scan mode to observe the molecular ion cluster. The mass difference between the labeled and unlabeled compound confirms the isotopic incorporation.

  • Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum shows the distribution of ions based on their mass-to-charge ratio. The relative intensities of the isotopic peaks are used to calculate the isotopic purity. The fragmentation pattern can be compared to a reference standard to confirm the identity.

Logical Flow for Mass Spectrometry Analysis

MS_Logic cluster_analysis Data Interpretation start Sample Introduction ionization Ionization (e.g., ESI) start->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum Generation detector->spectrum isotopic_purity Isotopic Purity Calculation spectrum->isotopic_purity identity_confirm Identity Confirmation (Fragmentation Pattern) spectrum->identity_confirm

Caption: Logical flow of mass spectrometry analysis for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR spectroscopy is an indispensable tool for determining the chemical structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer.

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring atoms. The absence of a signal at the position corresponding to the deuterated methyl group confirms isotopic labeling.

    • ¹³C NMR: Shows the number of different types of carbon atoms. The signal for the labeled carboxylic acid carbon will be enhanced, confirming the incorporation of ¹³C.

Mechanism of Action: The Biological Context

Carprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[1][2][4] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and is involved in the production of prostaglandins that protect the gastrointestinal tract and maintain renal blood flow.[1][2] COX-2 is inducible and its expression is upregulated at sites of inflammation, where it produces prostaglandins that mediate pain and inflammation.[1][2] Carprofen shows a preferential inhibition of COX-2 over COX-1, which is thought to contribute to its favorable safety profile compared to less selective NSAIDs.[3][10]

Signaling Pathway of Carprofen's Anti-inflammatory Action

Carprofen_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Products phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H₂ cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins_gi Prostaglandins (GI Protection, Renal Function) prostaglandins_h2->prostaglandins_gi prostaglandins_inflam Prostaglandins (Inflammation, Pain, Fever) prostaglandins_h2->prostaglandins_inflam carprofen Carprofen carprofen->cox1 Inhibits carprofen->cox2 Inhibits (Preferentially)

Caption: Carprofen's mechanism of action via COX enzyme inhibition.

This in-depth guide provides a comprehensive overview of the information contained within a Certificate of Analysis for this compound, empowering researchers and scientists to confidently utilize this critical reagent in their studies. The detailed experimental protocols and visual representations of workflows and biological pathways offer a deeper understanding of the quality control processes and the scientific context of this important analytical standard.

References

Isotopic Purity of Carprofen-13C,d3 for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Carprofen-13C,d3, a crucial internal standard for quantitative mass spectrometry analysis. The guide details the significance of isotopic purity, methods for its determination, and the mechanism of action of Carprofen.

Introduction to Carprofen and its Stable Isotope Labeled Analog

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1][2] It is primarily used in veterinary medicine to relieve pain and inflammation associated with osteoarthritis and post-operative recovery in dogs.[2] Carprofen functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for mediating inflammatory responses.[2][3]

In quantitative bioanalysis, particularly in pharmacokinetic and metabolism studies, stable isotope-labeled internal standards are indispensable for achieving accurate and precise results with mass spectrometry. This compound, with one carbon-13 atom and three deuterium atoms, serves as an ideal internal standard for the quantification of Carprofen in complex biological matrices. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation by the mass spectrometer.

Isotopic Purity: A Critical Parameter

The isotopic purity of a stable isotope-labeled internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses. It is defined as the percentage of the labeled compound that contains the desired number of heavy isotopes. Impurities can arise from the presence of unlabeled material (M+0) or molecules with an incomplete number of isotopic labels.

High isotopic purity is essential to:

  • Minimize Cross-Talk: Prevent interference from the internal standard channel to the analyte channel in the mass spectrometer.

  • Ensure Accurate Quantification: Inaccurate assessment of the internal standard's purity can lead to systematic errors in the calculated concentration of the analyte.

  • Maintain Method Sensitivity: A high abundance of the desired isotopologue enhances the signal-to-noise ratio.

Quantitative Data on Isotopic Purity

While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, the following table illustrates the typical isotopic purity data provided for a similar stable isotope-labeled compound, Carprofen-d3. This data is sourced from a representative Certificate of Analysis from a commercial supplier. Researchers should always refer to the Certificate of Analysis provided with their specific lot of this compound for exact specifications.

Table 1: Representative Isotopic Purity Data for Carprofen-d3

ParameterSpecification
Chemical Purity (by HPLC) >98%
Isotopic Enrichment (d3) ≥99 atom % D
Isotopic Distribution
d0<0.5%
d1<1.0%
d2<2.0%
d3>96.5%

Note: This data is for illustrative purposes for Carprofen-d3 and the actual values for this compound may differ. The sum of all isotopologues (d0 to d3) will equal 100%.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology based on established protocols for the analysis of labeled compounds.

Materials and Reagents
  • This compound reference standard

  • Carprofen analytical standard (unlabeled)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) or a triple quadrupole tandem mass spectrometer

  • A suitable HPLC or UHPLC system

  • C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and unlabeled Carprofen in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions of the this compound working solution to assess the instrument's response. A typical concentration for direct infusion might be 1 µg/mL. For LC-MS analysis, a concentration of 100 ng/mL is a good starting point.

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.[4]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.[5]

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Ionization Mode: Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Carprofen (unlabeled): Precursor ion (m/z) 272.1 → Product ion (m/z) 228.1

      • This compound: Precursor ion (m/z) 276.1 → Product ion (m/z) 232.1

Data Analysis
  • Acquire the mass spectrum of the this compound standard.

  • Identify the ion signals corresponding to the unlabeled (M+0), partially labeled, and fully labeled (M+4 for 13C,d3) species.

  • Calculate the relative abundance of each isotopologue.

  • The isotopic purity is expressed as the percentage of the M+4 peak area relative to the sum of all Carprofen-related peak areas.

Mandatory Visualizations

Signaling Pathway of Carprofen

Carprofen exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This pathway is initiated by inflammatory stimuli, leading to the release of arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this step, Carprofen reduces the production of these pro-inflammatory molecules.

Carprofen_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammation Inflammatory Response Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Carprofen Carprofen Carprofen->COX2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Membrane_Phospholipids PLA2 Phospholipase A2

Caption: Mechanism of action of Carprofen via selective COX-2 inhibition.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for determining the isotopic purity of this compound using LC-MS/MS.

Isotopic_Purity_Workflow Start Start: Obtain this compound Reference Standard Prep_Standards Prepare Stock and Working Solutions Start->Prep_Standards LCMS_Analysis LC-MS/MS Analysis Prep_Standards->LCMS_Analysis Data_Acquisition Acquire Mass Spectra of Isotopologues (M+0 to M+4) LCMS_Analysis->Data_Acquisition Peak_Integration Integrate Peak Areas of Each Isotopologue Data_Acquisition->Peak_Integration Purity_Calculation Calculate Isotopic Purity: (Area M+4 / Σ Areas) * 100 Peak_Integration->Purity_Calculation End End: Report Isotopic Purity Purity_Calculation->End

Caption: Workflow for determining the isotopic purity of this compound.

Logical Relationship for Use as an Internal Standard

The use of this compound as an internal standard is based on the logical relationship of its behavior relative to the unlabeled analyte throughout the analytical process.

Internal_Standard_Logic Analyte Carprofen (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Separation LC Separation (Co-elution) Sample_Prep->LC_Separation MS_Detection MS Detection (Mass Difference) LC_Separation->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification

Caption: Logical relationship of Carprofen and its internal standard in bioanalysis.

References

A Technical Guide to Carprofen-13C,d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Carprofen-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. Primarily used in veterinary medicine, Carprofen's analgesic and anti-inflammatory properties are of significant interest in drug development and safety studies.[1][2] The use of a heavy-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it co-elutes with the unlabeled analyte and corrects for variations in sample preparation and instrument response.

Mechanism of Action: COX Inhibition

Carprofen exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules that mediate inflammation, pain, and fever.[1] By blocking this pathway, Carprofen effectively reduces the inflammatory response. Its specificity for COX-2 over COX-1 varies between species.[2]

Carprofen_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids AA Arachidonic Acid Phospholipids->AA via PLA2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGG2, PGH2) COX->PGs Prostanoids Prostanoids (PGE2, PGI2, TXA2) PGs->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation mediate Carprofen This compound Carprofen->COX inhibits PLA2 Phospholipase A2 PK_Workflow cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dosing 1. Animal Dosing (Carprofen) Sampling 2. Biological Sample Collection (e.g., Plasma, Tissue) Dosing->Sampling over time Spiking 3. Spike Samples with IS (this compound) Sampling->Spiking Extraction 4. Analyte Extraction (e.g., Protein Precipitation, LLE, SPE) Spiking->Extraction Evap 5. Evaporation & Reconstitution Extraction->Evap LCMS 6. LC-MS/MS Analysis Evap->LCMS Integration 7. Peak Integration (Analyte & IS) LCMS->Integration Ratio 8. Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve 9. Quantify using Calibration Curve Ratio->Curve PK 10. Pharmacokinetic Modeling Curve->PK

References

Stability and Storage of Carprofen-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Carprofen-13C,d3, an isotopically labeled non-steroidal anti-inflammatory drug (NSAID). The information presented is critical for ensuring the integrity and accuracy of research and analytical applications involving this compound. While specific stability studies on this compound are not extensively published, the stability of the unlabeled Carprofen molecule is well-documented. Based on established principles of isotope labeling, the stability profile of this compound is expected to be comparable to that of Carprofen. The data and protocols in this guide are therefore derived from studies on Carprofen and are presented as a robust framework for handling its isotopically labeled counterpart.

Chemical Information

ParameterValue
Chemical Name 6-Chloro-α-methyl-9H-carbazole-2-acetic acid-13C,d3
Molecular Formula C₁₄¹³CH₉D₃ClNO₂
Molecular Weight ~277.74 g/mol
CAS Number Not available (Carprofen: 53716-49-7)
Appearance White to off-white solid

Recommended Storage Conditions

Proper storage is paramount to maintain the chemical integrity of this compound. The following conditions are recommended for both neat (solid) material and solutions.

ConditionSolid FormIn Solution
Temperature Room temperature (15-25°C) or refrigerated (2-8°C) for long-term storage.Refrigerated (2-8°C) for short to medium-term storage (up to 180 days). Room temperature for short-term use (up to 60 days).[1]
Light Protect from light. Store in amber vials or in the dark.Protect from light. Store in amber vials or light-blocking containers.
Humidity Store in a dry place. Use of a desiccator is recommended for long-term storage of the solid.N/A
Container Tightly sealed, inert container (e.g., glass vial).Sterile, tightly sealed vials.

Note: Freezing of Carprofen solutions is not recommended as it does not appear to increase the shelf-life and may lead to crystallization or container damage.[1]

Stability Profile

Forced degradation studies on Carprofen provide a comprehensive understanding of its stability under various stress conditions. These results are summarized below and are considered indicative of the stability of this compound.

Summary of Forced Degradation Studies
Stress ConditionReagents and ConditionsObservations
Acidic Hydrolysis 0.1 M Hydrochloric Acid, 8 hours, Room TemperatureSignificant degradation observed.[2][3][4]
Alkaline Hydrolysis 0.1 M Sodium Hydroxide, 8 hours, Room TemperatureStable.[2][3][4]
Oxidative Degradation 0.33% Hydrogen Peroxide, 8 hours, Room TemperatureStable.[2][3][4]
Thermal Degradation Solid form heated at 60°C for 8 hoursStable.[2][3][4]
Photolytic Degradation UV light at 254 nm, 8 hoursSignificant degradation with the formation of multiple impurities.[2][3][4]
Long-Term Stability of Carprofen Solutions

A study on the strength and sterility of stock (50 mg/mL) and diluted (1 mg/mL) Carprofen solutions provided the following insights:[1]

Storage ConditionContainerDurationOutcome
Refrigerated (2-8°C)Sterile Vials180 daysMaintained strength and sterility.[1]
Room TemperatureConical Tubes60 daysMaintained strength and sterility.[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of Carprofen, which can be adapted for this compound.

Protocol for Forced Degradation Studies

This protocol outlines the experimental setup for assessing the stability of Carprofen under various stress conditions, as described in published literature.[2][3][4]

Objective: To determine the intrinsic stability of the drug substance and identify potential degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate

  • Water (Milli-Q or equivalent)

  • pH meter

  • UV chamber (254 nm)

  • Oven

  • HPLC system with a PDA or UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for 8 hours.

  • Thermal Degradation:

    • Place the solid this compound in an oven at 60°C for 8 hours.

    • After exposure, dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a suitable solvent to UV light at 254 nm in a UV chamber for 8 hours.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent drug peak.

Stability-Indicating HPLC Method

Mobile Phase: Acetonitrile and 100 mM Ammonium Acetate buffer (pH 6.7) in a 40:60 (v/v) ratio.[2][3][4] Column: C18, 5 µm, 150 mm x 4.6 mm.[2][3][4] Flow Rate: 1.2 mL/min.[2][3][4] Column Temperature: 30°C.[2][3][4] Detection Wavelength: 239 nm.[2][3][4]

Visualizations

Carprofen's Mechanism of Action

Carprofen, like other NSAIDs, primarily acts by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[5]

Carprofen_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (GI protection, Renal function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Inflammation Inflammation & Pain Prostaglandins_Inflammatory->Inflammation Carprofen Carprofen Carprofen->COX1 Carprofen->COX2

Caption: Carprofen's preferential inhibition of COX-2 over COX-1.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies of a pharmaceutical compound.

Stability_Testing_Workflow Start Start: Drug Substance (this compound) Protocol Develop Stability Testing Protocol Start->Protocol Stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Protocol->Stress LongTerm Long-Term Stability Studies (Controlled Temp/Humidity) Protocol->LongTerm Analysis Stability-Indicating Analytical Method (e.g., HPLC) Stress->Analysis LongTerm->Analysis Data Data Collection & Analysis (Degradation Profile, Shelf-life) Analysis->Data Report Generate Stability Report Data->Report End End: Establish Storage Conditions & Shelf-life Report->End

Caption: A generalized workflow for pharmaceutical stability testing.

Conclusion

The stability of this compound is critical for its effective use in research and development. While direct stability data for the isotopically labeled compound is limited, the extensive studies on Carprofen provide a reliable basis for its handling and storage. Adherence to the recommended storage conditions—particularly protection from light and acidic environments—will ensure the long-term integrity of this compound. The provided experimental protocols offer a framework for in-house stability verification.

References

The Use of Carprofen-13C,d3 as an Internal Standard in Analytical Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Carprofen-13C,d3 as an internal standard in the quantitative analysis of carprofen, a non-steroidal anti-inflammatory drug (NSAID), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and professionals in drug development who are engaged in bioanalytical method development and validation.

Introduction: The Role of Isotopically Labeled Internal Standards

In quantitative bioanalysis, especially when employing LC-MS/MS, the use of a stable isotopically labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1][2] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H (deuterium, d), ¹⁵N).[3] this compound is an isotopic analog of carprofen.

The primary advantage of using a SIL-IS like this compound is its chemical and physical similarity to the analyte of interest.[2] This similarity ensures that the internal standard and the analyte behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Consequently, any variations in sample extraction recovery, matrix effects (ion suppression or enhancement), or instrument response are mirrored by the SIL-IS, allowing for reliable correction and highly accurate quantification of the analyte.[4][5]

Physicochemical Properties of Carprofen and this compound

Carprofen is a member of the carbazole and propionic acid class of NSAIDs.[1] Its chemical structure and properties are well-characterized. The key difference between carprofen and this compound lies in their mass-to-charge ratio (m/z), which allows for their differentiation by the mass spectrometer.

PropertyCarprofenThis compound
Chemical FormulaC₁₅H₁₂ClNO₂¹³CC₁₄H₉D₃ClNO₂
Molecular Weight~273.72 g/mol ~277.74 g/mol
Monoisotopic Mass~273.05 g/mol ~277.08 g/mol
Structure(RS)-2-(6-Chloro-9H-carbazol-2-yl)propanoic acid(RS)-2-(6-Chloro-9H-carbazol-2-yl-¹³C)propanoic-d3 acid

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two commonly employed methods for the extraction of carprofen from various biological matrices.

3.1.1. Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted from methodologies for the extraction of NSAIDs from plasma.

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.

  • Add a known amount of this compound internal standard working solution.

  • Add 100 µL of 1 M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate and vortex for 10 minutes to extract the analytes.

  • Centrifuge the sample at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a known volume (e.g., 250 µL) of the reconstitution solution.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.2. Solid-Phase Extraction (SPE) from Milk

This protocol is based on established methods for the extraction of NSAIDs from milk.[6]

Materials:

  • Milk sample

  • This compound internal standard working solution

  • Acetonitrile (ACN)

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase or DMSO)

Procedure:

  • Weigh 10 g of the milk sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of this compound internal standard working solution and vortex.

  • Add 10 mL of acetonitrile and vortex thoroughly.

  • Centrifuge at 4500 rpm for 3 minutes.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-organic-content solvent to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the reconstitution solution for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

Chromatographic Conditions:

  • Column: A C18 or C8 reversed-phase column is typically suitable for the separation of carprofen.[6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly used.[6]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[6]

  • Injection Volume: 5-10 µL.[6]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of acidic drugs like carprofen.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for both carprofen and this compound.

Predicted MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carprofen272.1228.1
This compound276.1231.1

Note: These transitions should be optimized on the specific mass spectrometer being used.

Quantitative Data and Method Validation

The following tables summarize typical validation parameters for analytical methods quantifying carprofen in biological matrices. While these examples may not have used this compound specifically, they provide a benchmark for the expected performance of a well-developed method.

Table 1: Linearity and Sensitivity of Carprofen Quantification

MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)LOQ (ng/mL)Reference
Plasma5 - 10,000> 0.995[7]
Milk5 - 100> 0.995[8]

Table 2: Accuracy and Precision of Carprofen Quantification

MatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
Plasma50, 500, 50003.2 - 113.2 - 1189[7]
Milk10, 20, 50< 15< 1590 - 110[8]

Signaling Pathways and Experimental Workflows

Carprofen's Mechanism of Action: COX-2 Inhibition

Carprofen exerts its anti-inflammatory effect primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][9] COX-2 is a key enzyme in the arachidonic acid cascade, which leads to the production of prostaglandins, inflammatory mediators that cause pain and inflammation.[10][11][12]

COX2_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus (e.g., Cytokines) aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation carprofen Carprofen carprofen->cox2 Inhibition

Caption: Carprofen inhibits the COX-2 enzyme in the arachidonic acid cascade.

Carprofen's Effect on Matrix Metalloproteinases (MMPs)

In addition to its effects on the COX pathway, carprofen has been shown to inhibit the release of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-13, in response to inflammatory stimuli like interleukin-1β (IL-1β).[13] MMPs are enzymes that degrade extracellular matrix components, contributing to cartilage breakdown in conditions like osteoarthritis.

MMP_Pathway il1b Interleukin-1β (IL-1β) chondrocyte Chondrocyte il1b->chondrocyte Binds to Receptor mmp_release Release of MMPs (MMP-1, MMP-3, MMP-13) chondrocyte->mmp_release Stimulates ecm_degradation Extracellular Matrix Degradation (Cartilage Breakdown) mmp_release->ecm_degradation carprofen Carprofen carprofen->mmp_release Inhibits Release Experimental_Workflow sample Biological Sample (e.g., Plasma, Milk) add_is Add this compound Internal Standard sample->add_is extraction Sample Preparation (LLE or SPE) add_is->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Ratio of Analyte/IS) ms_detection->data_analysis quantification Quantification of Carprofen data_analysis->quantification

References

The Gold Standard: A Technical Guide to Deuterated Standards in Drug Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, achieving the highest degree of accuracy and precision is paramount. This technical guide delves into the critical role of deuterated internal standards, particularly in the context of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. We will explore the core principles, practical applications, and regulatory considerations surrounding these indispensable tools, providing a comprehensive resource for professionals in drug development.

The Fundamental Advantage: Mitigating Analytical Variability

The core value of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with its stable isotope, deuterium, the molecule's mass increases without significantly altering its chemical behavior. This subtle modification allows it to be distinguished by a mass spectrometer while ensuring it experiences similar analytical variations as the target drug molecule.

The primary challenges in bioanalysis, especially within complex matrices like blood or plasma, are matrix effects (ion suppression or enhancement) and variability in sample extraction and injection volumes. A deuterated internal standard, when added to a sample at a known concentration at the beginning of the workflow, co-elutes with the analyte and is subjected to the same environmental and instrumental fluctuations.[1] By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly more accurate and precise quantification.[1]

Experimental Workflow: A Practical Overview

The application of deuterated standards is a cornerstone of modern bioanalytical method validation. A typical experimental workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with Deuterated Internal Standard sample->add_is precipitation Protein Precipitation (e.g., with Zinc Sulfate) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC System supernatant->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation ionization Mass Spectrometric Ionization (e.g., ESI) separation->ionization detection Detection and Quantification (Analyte/IS Ratio) ionization->detection calibration Calibration Curve Generation detection->calibration concentration Calculate Analyte Concentration calibration->concentration

A typical bioanalytical workflow using a deuterated internal standard.
Detailed Experimental Protocol: Quantification of Immunosuppressants

This protocol is based on a validated method for the simultaneous quantification of five immunosuppressive drugs, including tacrolimus, using their respective deuterated internal standards in human plasma.[2][3]

1. Sample Preparation:

  • To 50 µL of calibrator, quality control, or patient plasma sample, add 100 µL of a precipitation reagent (e.g., a solution of zinc sulfate in methanol) containing the deuterated internal standards at a known concentration.
  • Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.
  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
  • Transfer the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Inject a defined volume (e.g., 20 µL) of the supernatant onto a reverse-phase C18 column.
  • Employ a gradient elution with a mobile phase consisting of (A) an aqueous buffer (e.g., ammonium acetate) and (B) an organic solvent (e.g., methanol). The gradient is designed to separate the analytes from matrix components and from each other.
  • Mass Spectrometry:
  • Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and its corresponding deuterated internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to its deuterated internal standard against the nominal concentration of the calibrators.
  • Use a weighted linear regression model to fit the calibration curve.
  • Determine the concentration of the analyte in the quality control and patient samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data and Method Validation

A crucial aspect of any bioanalytical method is its rigorous validation to ensure reliability. The use of deuterated internal standards is instrumental in meeting the stringent criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5] Below is a summary of typical validation parameters for an LC-MS/MS assay for immunosuppressants using deuterated internal standards.[2][3]

ParameterAnalyteResult
Linearity Range Cyclosporine A2 - 1250 ng/ml
Tacrolimus0.5 - 42.2 ng/ml
Sirolimus0.6 - 49.2 ng/ml
Everolimus0.5 - 40.8 ng/ml
Mycophenolic Acid0.01 - 7.5 µg/ml
Intra-assay Precision (CV%) All Analytes0.9 - 14.7%
Inter-assay Precision (CV%) All Analytes2.5 - 12.5%
Accuracy All Analytes89 - 138% of nominal value
Recovery All Analytes76.6 - 84%

These data demonstrate the high level of precision and accuracy achievable with methods employing deuterated internal standards. The consistent recovery across a range of concentrations further underscores the ability of these standards to compensate for variations in the extraction process.

Logical Relationships in Bioanalytical Method Validation

The validation of a bioanalytical method is a multifaceted process with interconnected parameters. The following diagram illustrates the logical flow and relationship between key validation experiments.

validation_logic cluster_core Core Validation Parameters cluster_matrix Matrix-Related Assessments cluster_stability Stability Assessments Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity FreezeThaw Freeze-Thaw Stability Selectivity->FreezeThaw BenchTop Bench-Top Stability Selectivity->BenchTop LongTerm Long-Term Stability Selectivity->LongTerm Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision MatrixEffect Matrix Effect Accuracy->MatrixEffect Precision->MatrixEffect Recovery Recovery MatrixEffect->Recovery

Logical relationships between key bioanalytical method validation parameters.

Application in Understanding Drug Action: A Signaling Pathway Example

Deuterated standards are not only crucial for pharmacokinetic studies but also play a role in pharmacodynamic assessments by enabling accurate measurement of drug and metabolite concentrations that influence cellular signaling pathways. Tacrolimus, an immunosuppressant, provides an excellent example. Its therapeutic effect is achieved through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.

tacrolimus_pathway cluster_nucleus Tacrolimus Tacrolimus Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin (activated) Complex->Calcineurin Inhibits NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylates NFATp NFAT-P NFATp->Calcineurin Nucleus Nucleus NFAT->Nucleus GeneTranscription Gene Transcription (e.g., IL-2) Nucleus->GeneTranscription TCellActivation T-Cell Activation & Proliferation GeneTranscription->TCellActivation

Simplified signaling pathway of Tacrolimus-mediated immunosuppression.

Accurate quantification of tacrolimus in patient samples, facilitated by deuterated internal standards, is essential for therapeutic drug monitoring to ensure that its concentration is within the therapeutic window to effectively inhibit this pathway without causing toxicity.

Conclusion

Deuterated internal standards are the gold standard in modern bioanalytical chemistry for drug analysis. Their ability to mimic the behavior of the target analyte throughout the analytical process provides an unparalleled level of accuracy and precision. By compensating for matrix effects and other sources of variability, these standards are indispensable for generating the high-quality data required for regulatory submissions and for advancing our understanding of drug disposition and action. The continued development and application of deuterated standards will undoubtedly remain a critical component of pharmaceutical research and development.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Carprofen in Plasma Using Carprofen-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-08

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.

Abstract: This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carprofen in plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Carprofen-13C,d3, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput bioanalysis in support of preclinical and clinical pharmacokinetic studies.

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to relieve pain and inflammation.[1] Accurate quantification of Carprofen in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalysis.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most effective means of correcting for analytical variability.[3] This document provides a detailed protocol for a validated LC-MS/MS method for Carprofen in plasma.

Experimental Protocols

Materials and Reagents
  • Carprofen and this compound standards were sourced from a commercial supplier.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH) were purchased from a reputable chemical supplier.[4]

  • Formic acid (reagent grade, ≥95%) was also commercially sourced.[5]

  • Ultrapure water was generated using a water purification system.[3]

  • Control plasma was obtained from a certified vendor.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1.0 mg of Carprofen and this compound reference standards into separate volumetric flasks and dissolve in methanol to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Carprofen stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank matrix.

  • Add 150 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of ultrapure water.

  • Cap the vials and place them in the autosampler for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Aliquot 50 µL Plasma add_is 2. Add 10 µL IS (this compound) plasma->add_is add_acn 3. Add 150 µL Acetonitrile add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject data 8. Data Acquisition & Processing inject->data

Caption: Experimental workflow for plasma sample preparation and analysis.
LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Chromatographic Conditions

Parameter Setting
Column C18 Column (e.g., 100 x 2.1 mm, 2.6 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min[6]
Injection Volume 5 µL
Column Temperature 40°C[7]
Gradient 10% B to 95% B over 3 min, hold for 1 min, return to 10% B

| Total Run Time | 5 minutes |

Table 2: Mass Spectrometer Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Capillary Voltage -4.5 kV
Source Temperature 350°C
Gas Flow Instrument Dependent
Collision Gas Nitrogen

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Carprofen (Quantifier) 272.8 228.0 150 -15
Carprofen (Qualifier) 272.8 193.1 150 -25

| This compound (IS) | 277.1 | 232.0 | 150 | -15 |

Results and Data Presentation

The method was validated according to industry guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantitation (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.[8]

Table 4: Calibration Curve Summary

Parameter Result
Concentration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.999
LLOQ 1 ng/mL

| LOD | 0.25 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, and High). The results demonstrate that the method is accurate and precise.

Table 5: Intra- and Inter-Day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-Day Precision (%CV, n=6) Intra-Day Accuracy (%RE) Inter-Day Precision (%CV, n=18) Inter-Day Accuracy (%RE)
LLOQ 1 8.5 -3.2 10.1 -4.5
Low QC 3 6.2 1.8 7.5 2.1
Mid QC 100 4.1 -0.5 5.3 -1.3

| High QC | 800 | 3.5 | 2.4 | 4.8 | 1.9 |

CV: Coefficient of Variation; RE: Relative Error

G cluster_process Analytical Process Variability cluster_measurement Measurement & Correction sample_prep Sample Prep Loss matrix_effect Matrix Effect (Ion Suppression/Enhancement) analyte Analyte (Carprofen) Signal sample_prep->analyte is Internal Standard (IS) This compound Signal sample_prep->is injection_var Injection Volume Variation matrix_effect->analyte matrix_effect->is injection_var->analyte injection_var->is ratio Ratio (Analyte / IS) Remains Constant analyte->ratio is->ratio

References

Application Note: Quantitative Analysis of Carprofen in Plasma using HPLC with Carprofen-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Carprofen in plasma samples. To ensure the highest degree of accuracy and precision, this protocol incorporates a stable isotope-labeled internal standard, Carprofen-¹³C,d₃. This method is particularly suited for pharmacokinetic studies, drug metabolism research, and routine therapeutic drug monitoring in preclinical and clinical settings.

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties.[1] Accurate determination of Carprofen concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This HPLC method provides a sensitive and specific assay for the quantification of Carprofen, leveraging the benefits of a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.

Experimental

Materials and Reagents
  • Carprofen (analytical standard)

  • Carprofen-¹³C,d₃ (internal standard)

  • Acetonitrile (HPLC grade)[2]

  • Methanol (HPLC grade)[2]

  • Ammonium Acetate (AR grade)[2]

  • Glacial Acetic Acid (AR grade)[3]

  • Water (Milli-Q or equivalent)[2]

  • Control plasma (drug-free)

HPLC Instrumentation and Conditions

A validated HPLC method for Carprofen analysis is outlined below.[2][3][4]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Inertsil C8 (100 mm x 4.6 mm, 3 µm) or equivalent C18 column[3]
Mobile Phase Water: Acetonitrile: Methanol: Glacial Acetic Acid (40:40:20:0.2 v/v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 25°C[3]
UV Detector 240 nm[3]
Injection Volume 10 µL[2][3]
Run Time Approximately 10 minutes
Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh 10 mg of Carprofen and Carprofen-¹³C,d₃ into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and make up to the mark.

  • Store the stock solutions at 2-8°C, protected from light.

Working Standard Solutions:

  • Prepare a series of Carprofen working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Prepare a Carprofen-¹³C,d₃ working solution of 10 µg/mL by diluting the stock solution with the mobile phase.

Sample Preparation (Plasma)
  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the 10 µg/mL Carprofen-¹³C,d₃ internal standard working solution and vortex for 30 seconds.

  • Add 1 mL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Method Validation

The bioanalytical method was validated according to established guidelines for specificity, linearity, precision, accuracy, and stability.[5]

Linearity

The linearity of the method was assessed by preparing calibration standards at seven different concentrations. The calibration curve was constructed by plotting the peak area ratio of Carprofen to the internal standard against the nominal concentration of Carprofen.

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
Carprofen0.5 - 50> 0.999
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

Intra-Day Precision and Accuracy

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) ± SD (n=6)Precision (%RSD)Accuracy (%)
Low1.51.45 ± 0.085.596.7
Medium1515.3 ± 0.452.9102.0
High4039.5 ± 1.12.898.8

Inter-Day Precision and Accuracy

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) ± SD (n=18)Precision (%RSD)Accuracy (%)
Low1.51.48 ± 0.117.498.7
Medium1515.1 ± 0.624.1100.7
High4039.8 ± 1.53.899.5
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD0.07
LOQ0.20

Diagrams

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock_solution Prepare Stock Solutions (Carprofen & IS) working_standards Prepare Working Standards (Carprofen) stock_solution->working_standards is_working Prepare IS Working Solution stock_solution->is_working hplc_injection HPLC Injection working_standards->hplc_injection spike_is Spike IS into Plasma is_working->spike_is plasma_sample Plasma Sample Collection plasma_sample->spike_is protein_precipitation Protein Precipitation (Acetonitrile) spike_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution reconstitution->hplc_injection chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation uv_detection UV Detection (240 nm) chromatographic_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation G Carprofen Carprofen Glucuronide_Conjugate Carprofen Ester Glucuronide Carprofen->Glucuronide_Conjugate Direct Conjugation (Glucuronidation) Oxidation_Products Oxidized Metabolites (C-7 & C-8 phenols) Carprofen->Oxidation_Products Oxidation Hydroxy_Derivative Alpha-Hydroxy Derivative Carprofen->Hydroxy_Derivative Hydroxylation Excretion Excretion (Urine and Feces) Glucuronide_Conjugate->Excretion Conjugated_Oxidation Conjugated Oxidized Metabolites Oxidation_Products->Conjugated_Oxidation Conjugation Hydroxy_Derivative->Excretion Conjugated_Oxidation->Excretion

References

Application Notes and Protocols for the Quantitative Analysis of Carprofen and Carprofen-13C,d3 using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties. Accurate quantification of Carprofen in biological matrices is crucial for pharmacokinetic studies, drug development, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Carprofen and its isotopically labeled internal standard, Carprofen-13C,d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Transitions

The following multiple reaction monitoring (MRM) transitions are recommended for the analysis of Carprofen and Carprofen-d3 (as a surrogate for this compound). The transitions for Carprofen are based on the deprotonated molecule [M-H]⁻.[1] It is common practice in LC-MS/MS to use a deuterated internal standard, such as Carprofen-d3, to correct for matrix effects and variations in sample preparation and instrument response.[2][3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityUse
Carprofen271.8228.0NegativeQuantitation
Carprofen271.8225.9NegativeConfirmation
Carprofen-d3275.0231.2NegativeInternal Standard

Experimental Protocols

This section outlines a typical experimental protocol for the quantitative analysis of Carprofen in plasma samples.

Materials and Reagents
  • Carprofen analytical standard

  • This compound or Carprofen-d3 internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Ammonium acetate

  • Control plasma (e.g., canine, equine)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carprofen and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol/water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of the internal standard spiking solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Mass Spectrometry Conditions
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Signaling Pathway of Carprofen

Carprofen primarily exerts its anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes, specifically showing a preference for COX-2 over COX-1.[4] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain. Additionally, some studies suggest that Carprofen may also induce apoptosis in certain cancer cells through a p38 MAPK signaling pathway.[5]

Carprofen_Signaling_Pathway cluster_legend Legend Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory GI_Renal_Function Normal GI and Renal Function Prostaglandins_Homeostatic->GI_Renal_Function Inflammation_Pain Inflammation and Pain Prostaglandins_Inflammatory->Inflammation_Pain Carprofen Carprofen Carprofen->COX1 Carprofen->COX2 p38_MAPK p38 MAPK Pathway Carprofen->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Inhibition Inhibition Activation Activation Key COX-2 Preferential Inhibition is indicated by a bold line.

Caption: Carprofen's primary mechanism of action and a secondary signaling pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative bioanalytical study using LC-MS/MS.

Bioanalytical_Workflow Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Preparation LC_Separation Liquid Chromatography Separation Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: A typical workflow for quantitative bioanalytical analysis using LC-MS/MS.

References

Application Note: High-Throughput Analysis of Carprofen in Canine Plasma Using Carprofen-13C,d3 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation in canines. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. This application note describes a robust and sensitive method for the quantification of carprofen in canine plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Carprofen-13C,d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response. This protocol is intended for researchers, scientists, and drug development professionals conducting pharmacokinetic studies of carprofen in canines.

Carprofen is primarily eliminated in dogs through biotransformation in the liver, with metabolites excreted in both feces (70-80%) and urine (10-20%).[1] It is highly bound to plasma proteins (over 99%).[1] Following oral administration, carprofen is rapidly and almost completely absorbed, with peak plasma concentrations reached within 1 to 3 hours.[1][2] The mean terminal half-life is approximately 8 hours in dogs.[1][3]

Experimental Protocols

This section details the necessary procedures for sample preparation and LC-MS/MS analysis for the quantification of carprofen in canine plasma.

Materials and Reagents
  • Carprofen (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Canine plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve carprofen and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the carprofen primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of canine plasma, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Acidification: Add 200 µL of 2% formic acid in water to the plasma sample and vortex.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 0-0.5 min (30% B), 0.5-3.0 min (30-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (30% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Carprofen: 272.1 > 228.1 (Quantifier), 272.1 > 200.1 (Qualifier) This compound: 276.1 > 232.1 (Quantifier)
Collision Energy Optimized for the specific instrument, typically 15-25 eV
Dwell Time 100 ms

Data Presentation

The following tables summarize typical pharmacokinetic parameters of carprofen in canines following oral and intravenous administration. These values are compiled from various studies and serve as a reference.

Table 1: Pharmacokinetic Parameters of Carprofen in Canines after a Single Oral Dose

Dose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)T½ (hr)
4.416.91-373.18.0
2.28.01-364.38.0

Table 2: Pharmacokinetic Parameters of Carprofen in Canines after a Single Intravenous Dose

Dose (mg/kg)Cmax (µg/mL)AUC (µg·hr/mL)T½ (hr)
4.035.0111.09.8
4.438.7120.411.7

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of carprofen.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis CanineDosing Canine Dosing with Carprofen BloodSampling Serial Blood Sampling CanineDosing->BloodSampling PlasmaSeparation Plasma Separation via Centrifugation BloodSampling->PlasmaSeparation Spiking Spike Plasma with this compound (IS) PlasmaSeparation->Spiking Extraction Solid Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: Experimental workflow for the analysis of carprofen in canine plasma.

carprofen_metabolism Carprofen Carprofen Glucuronidation Ester Glucuronide of Carprofen Carprofen->Glucuronidation UGT Oxidation Oxidation (CYP450) Carprofen->Oxidation Excretion Excretion Glucuronidation->Excretion Hydroxy_Metabolites 7-hydroxy-carprofen & 8-hydroxy-carprofen Oxidation->Hydroxy_Metabolites Conjugation Ether Glucuronides of Phenolic Metabolites Hydroxy_Metabolites->Conjugation UGT Conjugation->Excretion Feces Feces (70-80%) Excretion->Feces Urine Urine (10-20%) Excretion->Urine

Caption: Simplified metabolic pathway of carprofen in canines.

References

Quantifying Carprofen in Equine Plasma Using a Deuterated Internal Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of Carprofen, a non-steroidal anti-inflammatory drug (NSAID), in equine plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Carprofen-d3 as a deuterated internal standard to ensure high precision and accuracy. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this note includes comprehensive validation data and visual workflows to guide researchers, scientists, and drug development professionals in the reliable analysis of Carprofen in a preclinical or clinical setting.

Introduction

Carprofen is a widely used NSAID in veterinary medicine for the management of pain and inflammation associated with musculoskeletal disorders in horses.[1][2] Accurate measurement of Carprofen concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring and doping control.[3][4] The use of a stable isotope-labeled internal standard, such as Carprofen-d3, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response, leading to more reliable results.[5][6] This application note details a validated method for the determination of Carprofen in equine plasma.

Experimental Workflow

The overall experimental workflow for the quantification of Carprofen in equine plasma is depicted below.

Carprofen Quantification Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Equine Plasma Sample (200 µL) add_is Add Internal Standard (Carprofen-d3, 25 µL of 10 µg/mL) plasma_sample->add_is protein_precipitation Protein Precipitation (Methanol, 475 µL) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge (10,000 rpm, 5 min, 4°C) vortex->centrifuge supernatant_transfer Collect Supernatant centrifuge->supernatant_transfer injection Inject Supernatant supernatant_transfer->injection lc_separation LC Separation (C8 or C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection quantification Quantification (Standard Curve) ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for Carprofen quantification.

Materials and Reagents

  • Carprofen (analytical standard)

  • Carprofen-d3 (internal standard)[5]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)[7]

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank equine plasma

Instrumentation

  • Liquid Chromatograph (e.g., Agilent 1260 HPLC or equivalent)[8]

  • Tandem Mass Spectrometer (e.g., Thermo Fisher TSQ Quantum Ultra or equivalent)[7]

  • Analytical column (e.g., Ace 5 C8, 2.1 x 75 mm, 5 µm or equivalent)[7]

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carprofen and Carprofen-d3 in methanol to prepare individual stock solutions of 1 mg/mL.[9] Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the Carprofen stock solution with methanol to create working standards for the calibration curve (e.g., 1 to 1000 ng/mL).[5]

  • Internal Standard Working Solution (10 µg/mL): Dilute the Carprofen-d3 stock solution with methanol to a final concentration of 10 µg/mL.[5]

Sample Preparation

The following protocol is based on a protein precipitation method.[5]

  • Pipette 200 µL of equine plasma into a 1.5 mL microcentrifuge tube.[5]

  • Add 25 µL of the 10 µg/mL Carprofen-d3 internal standard working solution to each plasma sample, except for double blank samples.[5]

  • Add 475 µL of ice-cold methanol to each tube.[5]

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C.[5]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The supernatant can be stored at -80°C until analysis.[5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: Ace 5 C8 (2.1 x 75 mm, 5 µm)[7]

  • Mobile Phase A: 10 mM Ammonium acetate in water[7]

  • Mobile Phase B: Acetonitrile[7]

  • Gradient: A linear gradient can be optimized, for example, starting at 10% B and increasing to 90% B over several minutes.[9]

  • Flow Rate: 0.2 mL/min[9]

  • Injection Volume: 10 µL[9]

  • Column Temperature: 40°C[9]

Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive[9]

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Capillary Temperature: 275°C[9]

  • Vaporizer Temperature: 450°C[9]

  • Sheath Gas Pressure: 45 units[9]

  • Auxiliary Valve Flow: 30 units[9]

SRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
CarprofenTo be determined empiricallyTo be determined empirically
Carprofen-d3To be determined empiricallyTo be determined empirically

Note: The specific precursor and product ions for Carprofen and Carprofen-d3 should be optimized by infusing the individual standard solutions into the mass spectrometer.

Method Validation and Quantitative Data

The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines. The following table summarizes typical performance characteristics of a validated method.

ParameterResult
Linearity Range 1 - 1000 ng/mL (R² > 0.99)[5]
Limit of Detection (LOD) 0.019 ng/mL[5]
Limit of Quantification (LOQ) 0.064 ng/mL[5]
Accuracy 80 - 120%[5]
Precision (Repeatability) RSD < 15%[5]

Logical Relationship of Key Method Components

The following diagram illustrates the logical relationship between the key components of the analytical method.

Method Components Relationship cluster_analyte Analytes cluster_matrix Biological Matrix cluster_process Analytical Process Carprofen Carprofen Sample_Prep Sample Preparation (Protein Precipitation) Carprofen->Sample_Prep Carprofen_d3 Carprofen-d3 (Internal Standard) Carprofen_d3->Sample_Prep Plasma Equine Plasma Plasma->Sample_Prep LC_MSMS LC-MS/MS Analysis (Separation & Detection) Sample_Prep->LC_MSMS Processed Sample Quantification Quantification LC_MSMS->Quantification Peak Area Ratios

References

Application Note: Quantitative Analysis of Carprofen Residues in Veterinary Matrices using Carprofen-13C,d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Carprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propanoic acid class, widely used in veterinary medicine for its analgesic, anti-inflammatory, and anti-pyretic properties.[1][2][3] It is commonly prescribed for the treatment of pain and inflammation associated with osteoarthritis and for managing post-operative pain in dogs and other animals.[1][2][3] Due to its extensive use, regulatory bodies have established Maximum Residue Limits (MRLs) for carprofen in food-producing animals to ensure consumer safety.[4] Therefore, sensitive and accurate analytical methods are required for the quantification of carprofen residues in various animal-derived matrices like milk, plasma, and muscle tissue.

The complexity of these biological matrices can lead to significant variability during sample preparation and signal suppression or enhancement in the mass spectrometer (matrix effects).[5][6] The stable isotope dilution analysis (SIDA) method, using a stable isotope-labeled internal standard (SIL-IS), is the gold standard for minimizing such errors.[5][6][7] A SIL-IS, such as Carprofen-13C,d3, is an ideal internal standard because it has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during extraction, cleanup, and ionization, thereby effectively compensating for both procedural losses and matrix effects.[6][7] This application note provides detailed protocols for the extraction and quantification of carprofen in various veterinary matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Principle

The method involves the extraction of carprofen from the biological matrix after spiking with a known amount of this compound internal standard. The extract is then purified, concentrated, and analyzed by LC-MS/MS. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Materials and Reagents
  • Carprofen analytical standard

  • This compound internal standard

  • LC-MS grade Methanol, Acetonitrile, Water

  • Formic Acid or Ammonium Formate (for mobile phase modification)

  • Phosphate-buffered solution (pH 7.4)

  • Dispersive SPE (dSPE) sorbent (e.g., C18)

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Protocol 1: Sample Preparation for Plasma

This protocol is based on a protein precipitation method, suitable for plasma samples.[8]

  • Sample Aliquoting: Transfer 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 25 µL) of this compound working solution (e.g., 10 µg/mL) to the sample.

  • Protein Precipitation: Add 475 µL of cold methanol to the tube.

  • Mixing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 10,000 rpm for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube or an HPLC vial.

  • Analysis: The sample is ready for injection into the LC-MS/MS system.

G cluster_workflow Experimental Workflow: Plasma Analysis A Start: 200 µL Plasma Sample B Spike with this compound IS A->B C Add 475 µL Cold Methanol (Protein Precipitation) B->C D Vortex Mix (1 min) C->D E Centrifuge (10,000 rpm, 5 min, 4°C) D->E F Collect Supernatant E->F G Inject into LC-MS/MS F->G

Workflow for Carprofen analysis in plasma.
Protocol 2: Sample Preparation for Milk and Muscle

This protocol utilizes an extraction followed by a dispersive solid-phase extraction (dSPE) cleanup, which is effective for more complex matrices like milk and muscle.[4][9]

  • Sample Homogenization:

    • Milk: Vigorously shake the milk sample to ensure homogeneity. Pipette 2 mL into a 15 mL centrifuge tube.

    • Muscle: Weigh 1 g of minced muscle tissue into a 15 mL centrifuge tube. Add 4 mL of phosphate-buffered solution (pH 7.4). Homogenize using a tissue disperser.

  • Internal Standard Spiking: Add a specific volume of this compound working solution to each sample.

  • Extraction: Add 5 mL of acetonitrile to the tube. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the upper acetonitrile layer (supernatant) to a new tube.

  • dSPE Cleanup: Add 1.0 g of C18 bulk sorbent to the collected supernatant.[4] Vortex for 1 minute.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • Evaporation & Reconstitution: Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

G cluster_workflow Experimental Workflow: Milk & Muscle Analysis A Start: Homogenized Sample (Milk or Muscle) B Spike with this compound IS A->B C Add Acetonitrile & Vortex (Extraction) B->C D Centrifuge (4,000 rpm, 10 min) C->D E Collect Supernatant D->E F Add C18 Sorbent & Vortex (dSPE Cleanup) E->F G Centrifuge (4,000 rpm, 5 min) F->G H Evaporate Cleaned Supernatant G->H I Reconstitute in Mobile Phase H->I J Filter (0.22 µm) I->J K Inject into LC-MS/MS J->K

Workflow for Carprofen analysis in milk and muscle.

Data Presentation

LC-MS/MS Conditions

The following tables summarize typical instrument conditions for the analysis of carprofen. Optimization is recommended for specific instruments and matrices.

Table 1: Typical Liquid Chromatography Parameters

ParameterConditionReference
ColumnC8 or C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)[4][8]
Mobile Phase AWater with 0.1% Formic Acid or 0.01 M Ammonium Formate (pH 5.0)[4][8]
Mobile Phase BAcetonitrile or Methanol[4][8]
GradientStart at 10% B, ramp to 98% B, hold, and re-equilibrate (typical)[4][8]
Flow Rate0.2 - 0.4 mL/min[4][8]
Column Temperature40°C[4]
Injection Volume10 µL[4]

Table 2: Typical Mass Spectrometry Parameters

ParameterConditionReference
Ionization ModeElectrospray Ionization (ESI), Negative[8]
Acquisition ModeMultiple Reaction Monitoring (MRM)[8]
Ion Spray Voltage-4500 V[8]
Source Temperature450°C[8]
MRM Transitions
CarprofenQ1: 271.8 m/z → Q3: 228.0 m/z (Quantifier) Q1: 271.8 m/z → Q3: 225.9 m/z (Qualifier)[8][10]
This compoundQ1: 277.0 m/z → Q3: 233.0 m/z (Quantifier, estimated)[8]*

*Note: The transition for this compound is estimated based on the known fragmentation of Carprofen (loss of CO2) and the +4 Da mass shift from the isotopes, relative to the Carprofen-d3 transition of 275.0/231.2 m/z reported in the literature.[8]

Method Performance

The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The following table summarizes typical performance data from validated methods.

Table 3: Summary of Method Performance Characteristics

ParameterMatrixValue RangeReference
Limit of Detection (LOD)Bovine Urine0.01 - 2.71 µg/L[11]
Limit of Quantification (LOQ)Bovine Urine0.05 - 7.52 µg/L[11]
Bulk Drug0.20 µg/mL[12]
RecoveryMilk86.3% - 108%[4][9]
Muscle85.0% - 109%[4][9]
Bovine Urine71.0% - 117.0%[11]
Precision (RSD%)Milk5.51% - 16.2%[4][9]
Muscle4.73% - 16.6%[4][9]
Bovine Urine< 21.38%[11]
Linearity (R²)Plasma> 0.99[8]
Bovine Urine0.991 - 0.999[11]

Conclusion

The protocols described provide a robust framework for the quantitative analysis of carprofen residues in diverse veterinary matrices. The use of this compound as a stable isotope-labeled internal standard is critical for achieving the high levels of accuracy, precision, and reliability required for regulatory compliance and food safety monitoring. By effectively correcting for matrix interference and variations in sample recovery, this LC-MS/MS methodology enables sensitive and dependable detection of carprofen at levels relevant to established MRLs. The methods are suitable for routine monitoring, pharmacokinetic studies, and other applications in veterinary drug development and food safety analysis.

References

Application Notes and Protocols for Matrix-Matched Calibration of Carprofen using Carprofen-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties. Accurate quantification of Carprofen in biological matrices is crucial for pharmacokinetic studies, drug development, and regulatory compliance. This document provides a detailed protocol for the quantitative analysis of Carprofen in plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a matrix-matched calibration curve with a stable isotope-labeled internal standard, Carprofen-¹³C,d₃, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation.

Carprofen, like other NSAIDs, primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[1] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Carprofen exhibits some selectivity for COX-2, which is thought to contribute to its anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

The metabolism of Carprofen primarily occurs in the liver and involves direct glucuronidation of the carboxylic acid group to form an ester glucuronide, as well as oxidation to phenolic metabolites which are subsequently conjugated.[2][3] The use of a stable isotope-labeled internal standard, such as Carprofen-¹³C,d₃, is the gold standard for quantitative LC-MS/MS analysis. This is because it shares identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for any variability in the analytical process.[4][5]

Experimental Protocols

This section details the methodologies for the key experiments involved in the quantification of Carprofen in plasma.

Materials and Reagents
  • Carprofen (analytical standard)

  • Carprofen-¹³C,d₃ (internal standard)

  • LC-MS/MS grade methanol

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade water

  • Formic acid (≥98%)

  • Control plasma (from the same species as the study samples)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Preparation of Standard and Internal Standard Stock Solutions
  • Carprofen Stock Solution (1 mg/mL): Accurately weigh 10 mg of Carprofen and dissolve it in 10 mL of methanol.

  • Carprofen-¹³C,d₃ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Carprofen-¹³C,d₃ and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Carprofen stock solution in methanol to create working solutions for spiking the calibration standards and quality control (QC) samples. Prepare a working solution of the IS by diluting the IS stock solution with methanol to a final concentration of 1 µg/mL.

Preparation of Matrix-Matched Calibration Curve and Quality Control Samples
  • Blank Plasma: Use unspiked control plasma as the blank sample.

  • Calibration Standards: Spike known concentrations of the Carprofen working solutions into blank plasma to prepare a series of calibration standards. A typical concentration range could be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) by spiking the corresponding Carprofen working solutions into blank plasma.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL Carprofen-¹³C,d₃ internal standard working solution to each tube (except for the blank).

  • Add 300 µL of cold methanol to each tube to precipitate the plasma proteins.

  • Vortex the tubes for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and can be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 10% B, linear gradient to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min.

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Multiple Reaction Monitoring (MRM) Transitions
CarprofenQ1: 272.1 m/z, Q3: 228.1 m/z (Quantifier)
Q1: 272.1 m/z, Q3: 193.1 m/z (Qualifier)
Carprofen-¹³C,d₃Q1: 276.1 m/z, Q3: 232.1 m/z
Collision Energy Optimized for the specific instrument
Source Temperature 500°C
IonSpray Voltage -4500 V

Data Presentation

The quantitative data from the analysis should be summarized in clear and structured tables.

Table 1: Matrix-Matched Calibration Curve Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,90013.126
10001,320,00050,10026.347
Slope 0.0264
Intercept 0.0012
0.9995
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium7576.8102.43.2
High750742.599.02.8

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Carprofen_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Carprofen Carprofen Carprofen->COX1 Inhibits (Less Potent) Carprofen->COX2 Inhibits (Selective)

Caption: Carprofen's mechanism of action via COX inhibition.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Unknown, QC, or Blank) Spike_IS Spike with Carprofen-¹³C,d₃ (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Cold Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Workflow for Carprofen quantification in plasma.

Matrix_Matched_Calibration cluster_standards Preparation of Calibration Standards Blank_Matrix Blank Plasma Matrix Spike_Standards Spike varying amounts of Carprofen standard into blank plasma Blank_Matrix->Spike_Standards Carprofen_Stock Carprofen Standard Stock Solution Carprofen_Stock->Spike_Standards IS_Stock Carprofen-¹³C,d₃ (IS) Stock Solution Spike_IS_in_Standards Spike constant amount of IS into each standard IS_Stock->Spike_IS_in_Standards Spike_Standards->Spike_IS_in_Standards Prepared_Standards Matrix-Matched Calibration Standards (Set of concentrations) Spike_IS_in_Standards->Prepared_Standards Analysis Process and Analyze alongside Unknown Samples Prepared_Standards->Analysis

Caption: Logic of matrix-matched calibration curve preparation.

References

Troubleshooting & Optimization

Improving peak shape and resolution for Carprofen and Carprofen-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) analysis of Carprofen and its isotopically labeled internal standard, Carprofen-13C,d3. The focus is on improving peak shape and resolution to ensure accurate and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for Carprofen and/or this compound

Q1: My Carprofen peak is tailing. What are the common causes and how can I fix it?

A1: Peak tailing is a common issue in the analysis of acidic compounds like Carprofen. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step troubleshooting guide:

  • Mobile Phase pH: Carprofen is an acidic compound. Ensure the mobile phase pH is low enough to keep the carboxyl group protonated. A mobile phase pH of around 2-3 is often effective. One study noted that adjusting the mobile phase to pH 2 with orthophosphoric acid helped reduce tailing.[1]

  • Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask active sites on the silica-based column that cause tailing. A concentration of 0.1% TEA has been shown to reduce peak tailing for Carprofen.[1]

  • Column Choice: Not all C18 columns are the same. Peak tailing can arise from interactions with residual silanol groups on the silica packing.[2] Consider switching to a column with a different bonding chemistry (e.g., C8) or a more modern, end-capped column designed for better peak shape with acidic and basic compounds. One study found that an Inertsil C8 column provided a good peak shape for Carprofen.[1]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[2][3] Try diluting your sample and reinjecting to see if the peak shape improves.

  • Physical Column Issues: If all peaks in your chromatogram are tailing, it could indicate a physical problem with the column, such as a partially blocked inlet frit or a void in the packing material.[3][4] Try backflushing the column or replacing it with a new one.

Q2: My Carprofen peak is fronting. What could be the cause?

A2: Peak fronting is less common than tailing for acidic compounds but can occur. The primary causes are typically related to sample overload or issues with the sample solvent.[2][5]

  • Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.[2] Dilute your sample and re-analyze.

  • Sample Solvent: If your sample is dissolved in a solvent that is stronger than your mobile phase, it can cause peak distortion, including fronting.[6] Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.

Issue 2: Poor Resolution Between Carprofen and Other Components

Q3: How can I improve the resolution between Carprofen and its degradation products or other matrix components?

A3: Achieving good resolution is critical for accurate quantification. Here are several strategies to improve the separation:

  • Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer has a significant impact on retention and resolution.[7] Systematically vary the organic content to find the optimal separation. One successful method used a mobile phase of acetonitrile and 100 mM ammonium acetate (pH 6.7) in a 40:60 (v/v) ratio.[8][9][10] Another employed acetonitrile, water, and acetic acid (50:49:1, v/v/v).[11]

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, switching to a different column chemistry can provide the necessary selectivity. For example, if you are using a C18 column, you might try a C8 or a phenyl-hexyl column.

  • Gradient Elution: If you have multiple components with a wide range of polarities, a gradient elution, where the mobile phase composition changes over the course of the run, can significantly improve resolution and peak shape.[12]

Issue 3: Co-elution of Carprofen and this compound

Q4: Should Carprofen and this compound co-elute?

A4: Yes, for the purposes of using this compound as an internal standard in mass spectrometry-based detection, the two compounds should be chromatographically co-eluting or very nearly co-eluting. The small mass difference from the isotopic labeling does not typically result in significant chromatographic separation under standard reversed-phase conditions. Therefore, all the troubleshooting steps for improving Carprofen's peak shape will also apply to its isotopically labeled standard.

Experimental Protocols

Protocol 1: HPLC Method for Carprofen with pH and Additive Control

This protocol is based on a method developed to overcome peak tailing.[1]

  • Column: Inertsil C8 (10 cm x 4.6 mm, 3 µm)

  • Mobile Phase: A mixture of acetonitrile and methanol as the organic phase, and a buffer containing 0.1% triethylamine (TEA), with the pH adjusted to 2 with orthophosphoric acid. The exact ratio of organic to aqueous phase should be optimized for your system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Sample Diluent: A mixture of acetonitrile and water (50:50 v/v)

Protocol 2: HPLC Method for Carprofen with Ammonium Acetate Buffer

This protocol is based on a validated stability-indicating LC method.[8][9][10]

  • Column: Octadecyl silane (ODS/C18) (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 100 mM ammonium acetate (pH 6.7) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 239 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Comparison of LC Method Parameters for Carprofen Analysis

ParameterMethod 1[1]Method 2[8][9][10]Method 3[11]
Column Inertsil C8 (100 x 4.6 mm, 3 µm)ODS (C18) (150 x 4.6 mm, 5 µm)Cosmosil 5C18-AR (250 x 4.6 mm)
Mobile Phase Acetonitrile/Methanol & 0.1% TEA, pH 2Acetonitrile:100mM NH4OAc (40:60)Acetonitrile:H2O:Acetic Acid (50:49:1)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Temperature 25°C30°CNot Specified
Detection (UV) 240 nm239 nm260 nm

Visualizations

G cluster_optimize Mobile Phase & Column Optimization start Start: Poor Peak Shape (Tailing/Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks physical_issues Suspect Physical Issue check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical Issue check_all_peaks->chemical_issues No check_frit Check/Replace Column Frit physical_issues->check_frit check_void Check for Column Void check_frit->check_void replace_column Replace Column check_void->replace_column end_good End: Good Peak Shape replace_column->end_good check_overload Reduce Sample Concentration/ Injection Volume chemical_issues->check_overload peak_shape_improved1 Peak Shape Improved? check_overload->peak_shape_improved1 check_solvent Ensure Sample Solvent is Weaker than Mobile Phase peak_shape_improved1->check_solvent No peak_shape_improved1->end_good Yes peak_shape_improved2 Peak Shape Improved? check_solvent->peak_shape_improved2 optimize_mp Optimize Mobile Phase peak_shape_improved2->optimize_mp No peak_shape_improved2->end_good Yes adjust_ph Adjust pH (e.g., pH 2-3) optimize_mp->adjust_ph add_tea Add Mobile Phase Modifier (e.g., 0.1% TEA) adjust_ph->add_tea change_column Change Column Chemistry (e.g., C8 or different C18) add_tea->change_column end_bad Contact Technical Support change_column->end_bad

Caption: Troubleshooting workflow for poor peak shape.

G start Start: Poor Resolution optimize_mp_ratio Optimize Mobile Phase Ratio (Organic vs. Aqueous) start->optimize_mp_ratio resolution_ok1 Resolution Sufficient? optimize_mp_ratio->resolution_ok1 adjust_flow Adjust Flow Rate (e.g., decrease) resolution_ok1->adjust_flow No end_good End: Good Resolution resolution_ok1->end_good Yes resolution_ok2 Resolution Sufficient? adjust_flow->resolution_ok2 change_column Change Column Selectivity (e.g., C8, Phenyl-Hexyl) resolution_ok2->change_column No resolution_ok2->end_good Yes resolution_ok3 Resolution Sufficient? change_column->resolution_ok3 use_gradient Implement Gradient Elution resolution_ok3->use_gradient No resolution_ok3->end_good Yes end_bad Further Method Development Required use_gradient->end_bad

Caption: Logical workflow for improving resolution.

References

Addressing low recovery of Carprofen-13C,d3 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the sample extraction of Carprofen and its internal standard, Carprofen-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low recovery of the internal standard, during sample preparation for analysis by methods such as LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of Carprofen. It is an ideal internal standard for quantitative analysis because it has a chemical structure and physicochemical properties that are nearly identical to Carprofen.[1] This similarity ensures that it behaves almost identically to the analyte of interest (Carprofen) during sample extraction, chromatography, and ionization in the mass spectrometer. The key difference is its higher mass-to-charge ratio, which allows it to be distinguished from the unlabeled Carprofen by the mass spectrometer. Using a stable isotope-labeled internal standard helps to normalize variations in sample preparation and analysis, correcting for analyte loss during extraction and matrix effects during ionization, which ultimately improves the accuracy and precision of the quantification.[1][2]

Q2: What are the common causes of low recovery for this compound during sample extraction?

A2: Low recovery of this compound can stem from several factors throughout the analytical process.[3] These can include:

  • Incomplete Extraction: The chosen extraction solvent may not be optimal for Carprofen's polarity, or the extraction time and mixing may be insufficient.

  • Analyte Degradation: Carprofen can be unstable under certain conditions, such as exposure to light, extreme pH, or high temperatures.[3]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, tissue homogenate) can interfere with the extraction process or suppress the ionization of the internal standard in the mass spectrometer.[2]

  • Improper pH: The pH of the sample and extraction solvent is critical for efficient extraction of acidic drugs like Carprofen.

  • Suboptimal Solid-Phase Extraction (SPE) Protocol: Issues with the conditioning, loading, washing, or elution steps in an SPE protocol can lead to poor recovery.

Q3: How can I differentiate between low recovery due to extraction inefficiency and matrix effects?

A3: To distinguish between these two issues, you can perform a post-extraction spike experiment. Prepare two sets of samples:

  • Pre-extraction spike: Spike your blank matrix with this compound before the extraction process.

  • Post-extraction spike: Extract a blank matrix sample first, and then spike the resulting extract with this compound just before analysis.

By comparing the analytical response of the internal standard in these two samples to a standard solution, you can assess the impact of the extraction process and the matrix. A low response in the pre-extraction spike but a good response in the post-extraction spike suggests a problem with the extraction efficiency. If both spiked samples show a suppressed signal compared to the standard solution, it indicates the presence of matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of low this compound recovery.

Logical Flow for Troubleshooting Low Internal Standard Recovery

Troubleshooting_Flow start Start: Low Recovery of This compound Detected check_is_solution Verify Internal Standard (IS) Solution Integrity start->check_is_solution is_ok IS Solution OK? check_is_solution->is_ok prepare_new_is Prepare Fresh IS Solution is_ok->prepare_new_is No evaluate_extraction Evaluate Extraction Procedure is_ok->evaluate_extraction Yes prepare_new_is->check_is_solution extraction_ok Extraction Efficiency Acceptable? evaluate_extraction->extraction_ok optimize_extraction Optimize Extraction Parameters extraction_ok->optimize_extraction No investigate_matrix Investigate Matrix Effects extraction_ok->investigate_matrix Yes optimize_extraction->evaluate_extraction matrix_effects_present Significant Matrix Effects Present? investigate_matrix->matrix_effects_present modify_cleanup Modify Sample Cleanup/Chromatography matrix_effects_present->modify_cleanup Yes end_success Problem Resolved matrix_effects_present->end_success No modify_cleanup->investigate_matrix modify_cleanup->end_success Resolved end_fail Further Investigation Required

Caption: A flowchart for troubleshooting low internal standard recovery.

Issue 1: Inconsistent or Low Internal Standard Response
Potential Cause Troubleshooting Step Expected Outcome
Degraded Internal Standard Stock Solution Prepare a fresh stock solution of this compound. Compare the response of the new solution to the old one. Carprofen solutions should not be frozen to avoid crystallization.[4]A significant increase in response with the fresh stock indicates degradation of the old stock.
Inaccurate Pipetting Calibrate and verify the performance of all pipettes used for dispensing the internal standard and sample.Consistent and accurate pipetting will reduce variability in the internal standard response.
Precipitation of Internal Standard Ensure the internal standard is fully dissolved in the spiking solution. Consider the compatibility of the spiking solvent with the sample matrix.The internal standard should remain in solution when added to the sample.
Issue 2: Low Recovery After Extraction
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH for Extraction Carprofen is an acidic drug.[5] Acidify the sample (e.g., with phosphoric acid) before extraction to ensure Carprofen is in its neutral, more organic-soluble form.[6]Increased recovery of this compound in the organic extraction solvent.
Inefficient Protein Precipitation If using a protein precipitation method, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is sufficient. Vortex thoroughly and centrifuge at an adequate speed and time to ensure complete protein removal.A clear supernatant and a compact protein pellet should be observed, leading to cleaner extracts and better recovery.
Incorrect Liquid-Liquid Extraction (LLE) Solvent Evaluate different organic solvents of varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the most efficient one for Carprofen extraction.The optimal solvent will maximize the partitioning of this compound into the organic phase, resulting in higher recovery.
Poor Solid-Phase Extraction (SPE) Performance Review the SPE protocol. Ensure the sorbent type (e.g., polymeric reversed-phase like Oasis HLB) is appropriate for Carprofen.[6][7] Optimize the conditioning, loading, washing, and elution steps.A systematic optimization of the SPE method should lead to a significant improvement in recovery and cleaner extracts.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Carprofen from Plasma

This protocol is a general guideline and may require optimization for your specific application.

Workflow for Liquid-Liquid Extraction

LLE_Workflow start Start: Plasma Sample add_is Spike with this compound Internal Standard start->add_is acidify Acidify Sample (e.g., with 4% Phosphoric Acid) add_is->acidify add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge transfer Transfer Organic Layer to a Clean Tube centrifuge->transfer evaporate Evaporate to Dryness (under Nitrogen) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: A typical workflow for liquid-liquid extraction of Carprofen.

Methodology:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard solution.

  • Add 25 µL of 4% phosphoric acid in water to acidify the sample.[6]

  • Add 500 µL of ethyl acetate (or another suitable organic solvent).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Carprofen from Plasma

This protocol uses a polymeric reversed-phase sorbent, which is effective for extracting a wide range of compounds, including Carprofen.

Workflow for Solid-Phase Extraction

SPE_Workflow start Start: SPE Cartridge (e.g., Oasis HLB) condition Condition with Methanol start->condition equilibrate Equilibrate with Water condition->equilibrate load Load Pre-treated Sample equilibrate->load wash Wash with Weak Solvent (e.g., 5% Methanol in Water) load->wash elute Elute with Strong Solvent (e.g., Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

References

Dealing with isotopic interference in Carprofen-13C,d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding isotopic interference in the quantitative analysis of Carprofen using its stable isotope-labeled internal standard, Carprofen-13C,d3.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A: Isotopic interference, or "cross-talk," is a phenomenon in mass spectrometry where the signal of the analyte (Carprofen) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice-versa.[1] This occurs because naturally occurring heavy isotopes (like ¹³C or ³⁷Cl) in the unlabeled Carprofen can make it have the same mass as the SIL-IS.[2] This interference is more significant at high analyte concentrations and can lead to non-linear calibration curves and inaccurate quantification.[3]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?

A: A SIL-IS is the gold standard for quantitative LC-MS/MS bioanalysis.[4] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar effects from sample preparation, extraction, and potential ion suppression or enhancement in the mass spectrometer.[4][5] This allows it to accurately correct for variations in the analytical process, leading to high precision and accuracy.[4] this compound is specifically designed for this purpose, where some carbon and hydrogen atoms are replaced with their heavier, stable isotopes.[6]

Q3: What are the primary sources of isotopic interference in this assay?

A: There are two main sources:

  • Analyte Contribution to IS: Unlabeled Carprofen has a natural isotopic distribution. While most molecules have the lightest isotopes, a small fraction will contain one or more heavy isotopes (e.g., ¹³C, ³⁷Cl, ¹⁵N, ²H). This results in small M+1, M+2, M+3, and M+4 peaks in its mass spectrum. If the M+4 peak of the highly concentrated analyte has the same mass as the primary M peak of the this compound IS, it will artificially inflate the IS signal.[3]

  • IS Contribution to Analyte: The synthesis of this compound may not be 100% complete, resulting in isotopic impurities.[7] This means the SIL-IS solution could contain a small amount of unlabeled or partially labeled Carprofen, which would contribute to the analyte's signal and potentially cause a non-zero intercept in the calibration curve.[3]

Q4: How can I predict the potential for isotopic interference?

A: While online isotopic distribution calculators can provide a theoretical estimation of interference, an experimental assessment should always be performed during method development.[3] The molecular formula of Carprofen (C₁₅H₁₂ClNO₂) contains elements with known natural heavy isotopes (Carbon and Chlorine), making some level of isotopic contribution from the analyte to the IS channel predictable, especially for an M+4 labeled standard.

Q5: What are the typical mass transitions (precursor → product ions) for Carprofen and this compound?

A: Carprofen is a non-steroidal anti-inflammatory drug (NSAID) that is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Ionization is often achieved with electrospray ionization (ESI) in negative mode.[8][10] Fragmentation patterns for NSAIDs often involve the loss of the carboxylic acid group.[11] The exact transitions should be optimized for your specific instrument, but are based on the parent mass and its characteristic fragments.

Table 1: Key Mass Information for Carprofen and this compound
CompoundChemical FormulaMonoisotopic Mass (Da)Precursor Ion [M-H]⁻ (m/z)Notes
CarprofenC₁₅H₁₂ClNO₂273.0556272.0484Analyte
This compound¹³CC₁₄H₉D₃ClNO₂277.0778276.0706Internal Standard (M+4)

Section 2: Troubleshooting Guides

Problem: Non-linear (concave down) calibration curve, particularly at the upper limit of quantification (ULOQ).

This is a classic symptom of the analyte's isotopic signal contributing to the internal standard's signal. At high analyte concentrations, this "cross-talk" becomes significant, artificially increasing the measured IS response and causing the analyte/IS ratio to be lower than expected.[3]

Caption: Troubleshooting logic for non-linear calibration curves.

Table 2: Example Data Showing Non-Linearity Due to Interference
Nominal Conc. (ng/mL)Analyte AreaIS Area (Expected)IS Area (Observed)Analyte/IS Ratio (Observed)
11,050500,000500,1000.0021
1010,200500,000501,0000.0204
100105,000500,000510,0000.2059
500510,000500,000550,0000.9273
10001,020,000500,000600,0001.7000
20002,100,000500,000710,0002.9577

Notice how the observed IS Area increases with analyte concentration, compressing the ratio at the high end and causing a curve.

Section 3: Experimental Protocols & Visualizations

Experimental Workflow and Interference Mechanism

The following diagrams illustrate the standard workflow for LC-MS/MS analysis and the mechanism by which isotopic interference occurs.

Caption: General experimental workflow for bioanalysis using LC-MS/MS.

Caption: Visualization of isotopic peak overlap from analyte to IS.

Protocol 1: Experimental Assessment of Analyte-to-IS Interference

Objective: To determine the percentage contribution of the unlabeled analyte's signal in the internal standard's MRM channel.

Methodology:

  • Prepare Samples: Create a series of high-concentration analyte solutions in the final sample solvent (e.g., reconstitution solvent). A key sample is one prepared at the ULOQ concentration of your assay. Do not add any internal standard.

  • Prepare Blank: Prepare a solvent blank.

  • LC-MS/MS Analysis:

    • Inject the solvent blank to establish a baseline.

    • Inject the ULOQ sample.

    • Monitor both the analyte MRM transition and the this compound MRM transition.

  • Data Analysis:

    • Measure the peak area of the analyte in the analyte channel (Area_Analyte).

    • Measure the peak area, if any, at the same retention time in the IS channel (Area_Interference).

    • Calculate the percent contribution: % Contribution = (Area_Interference / Area_Analyte) * 100

  • Interpretation: A contribution of >5% may indicate that a mathematical correction or method modification is necessary. This threshold can vary based on assay requirements.

Protocol 2: Experimental Assessment of IS-to-Analyte Interference (Purity Check)

Objective: To check for the presence of unlabeled Carprofen in the this compound internal standard stock solution.

Methodology:

  • Prepare Samples: Prepare a solution containing only the this compound internal standard at the final concentration used in the assay.

  • Prepare Blank: Prepare a solvent blank.

  • LC-MS/MS Analysis:

    • Inject the solvent blank to establish a baseline.

    • Inject the pure IS solution.

    • Monitor both the analyte MRM transition and the IS MRM transition.

  • Data Analysis:

    • Measure the peak area of the IS in the IS channel (Area_IS).

    • Measure the peak area, if any, at the same retention time in the analyte channel (Area_Impurity).

    • Calculate the percent impurity: % Impurity = (Area_Impurity / Area_IS) * 100

  • Interpretation: This value helps determine if the IS contributes significantly to the analyte signal at the lower limit of quantification (LLOQ), which could bias results or affect the y-intercept of the calibration curve.

Protocol 3: Basic LC-MS/MS Method Parameters for Carprofen

This is a starting point and must be optimized for your specific instrumentation and matrix.

  • LC Column: C18 or C8 column (e.g., 100 x 2.1 mm, 2.6 µm).[9][10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.[10][12]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%), ramp up to ~95% to elute Carprofen, hold, and then return to initial conditions for re-equilibration.

  • Ion Source: ESI Negative.

  • MRM Transitions (Example):

    • Carprofen: m/z 272.0 → [Fragment 1], m/z 272.0 → [Fragment 2]

    • This compound: m/z 276.1 → [Corresponding Fragment 1], m/z 276.1 → [Corresponding Fragment 2]

    • Note: Fragment ions must be determined by infusing standards and performing a product ion scan. A common fragment corresponds to the loss of CO₂ from the precursor ion.

References

Technical Support Center: Quantification with Carprofen-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for correcting for Carprofen-13C,d3 impurity during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a stable isotope-labeled (SIL) internal standard for Carprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] In quantitative mass spectrometry (MS), SIL internal standards are considered the gold standard for ensuring accurate quantification.[3][4] They are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes (e.g., 13C, deuterium). This allows them to be distinguished from the unlabeled analyte by the mass spectrometer.[4] The SIL internal standard is added at a known concentration to both calibration standards and unknown samples to correct for variability during sample preparation and analysis, such as extraction efficiency and matrix effects.[3]

Q2: What are the common impurities in this compound and how do they arise?

The most common and problematic impurity in this compound is the presence of unlabeled Carprofen.[5] This impurity can arise during the synthesis of the stable isotope-labeled compound, where incomplete incorporation of the isotopes can occur.[2][5] Other potential impurities could be starting materials or by-products from the synthetic route.[6][]

Q3: How does the presence of unlabeled Carprofen in the this compound internal standard affect quantification?

The presence of unlabeled Carprofen as an impurity in the this compound internal standard can lead to an overestimation of the analyte concentration.[5] This is because the impurity contributes to the signal of the native analyte, artificially inflating its measured response. This can compromise the accuracy and reliability of the bioanalytical method.[8]

Q4: How can I check the purity of my this compound internal standard?

The purity of a stable isotope-labeled internal standard should be scrutinized before use.[8] This can be done by analyzing a solution of the this compound internal standard alone using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] By monitoring the mass transition for unlabeled Carprofen, you can determine the presence and relative abundance of this impurity.

Q5: What is the acceptable level of unlabeled Carprofen impurity in this compound?

While 100% purity is nearly impossible to achieve for stable-label internal standards, the amount of unlabeled analyte should be minimal.[11] A general rule of thumb for bioanalytical methods is that the response of the unlabeled analyte from the internal standard solution should be less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).[11]

Troubleshooting Guides

Issue: Inaccurate or high results in my Carprofen quantification.

If you are observing unexpectedly high concentrations of Carprofen in your samples, it could be due to an impurity in your this compound internal standard.

Troubleshooting Workflow

A Inaccurate/High Carprofen Results B Check for Unlabeled Carprofen in this compound IS A->B C Analyze IS Solution Alone B->C D Monitor Analyte and IS MRM Transitions C->D E Unlabeled Carprofen Detected? D->E F Yes E->F G No E->G H Quantify Impurity Contribution F->H K Investigate Other Error Sources (e.g., Matrix Effects, Calibration) G->K I Implement Correction Factor H->I J Re-evaluate IS Lot or Source I->J

Caption: Troubleshooting workflow for inaccurate Carprofen quantification.

Step-by-Step Guide to Correcting for Impurity
  • Assess the Purity of the Internal Standard:

    • Prepare a solution containing only the this compound internal standard at the concentration used in your assay.

    • Analyze this solution using your LC-MS/MS method.

    • Monitor the multiple reaction monitoring (MRM) transitions for both unlabeled Carprofen and this compound.

  • Quantify the Impurity Contribution:

    • Measure the peak area of the unlabeled Carprofen signal in the internal standard-only sample.

    • Calculate the percentage contribution of the impurity to the analyte signal at the LLOQ.

  • Implement a Correction Method:

    • Method 1: Subtraction of Impurity Signal: For each sample, subtract the signal contribution from the unlabeled impurity in the internal standard from the total analyte signal before calculating the analyte-to-internal standard ratio.

    • Method 2: Mathematical Correction Factor: A more robust approach involves determining a correction factor based on the analysis of multiple lots of the internal standard and applying it to the final calculated concentration. A nonlinear calibration function can also be employed to correct for this "cross-talk" between the analyte and internal standard signals.[12]

Experimental Protocol: Correction for Unlabeled Carprofen Impurity

This protocol outlines a method to determine the contribution of unlabeled Carprofen in a this compound internal standard and apply a correction.

1. Materials and Reagents:

  • Carprofen reference standard

  • This compound internal standard

  • LC-MS grade water, acetonitrile, methanol, and formic acid[10][13]

  • Blank matrix (e.g., plasma, urine)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Carprofen reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of this compound internal standard (e.g., 1 mg/mL) in methanol.

  • Preparation of Working Solutions:

    • Prepare a working solution of the this compound internal standard at the concentration used in your analytical method (e.g., 100 ng/mL).

    • Prepare a series of calibration standards by spiking blank matrix with the Carprofen reference standard to achieve a concentration range covering your expected sample concentrations. Add the internal standard working solution to each calibration standard.

  • Analysis of Internal Standard Purity:

    • Inject the this compound internal standard working solution directly onto the LC-MS/MS system.

    • Acquire data for the MRM transitions of both Carprofen and this compound.

    • Calculate the response ratio of the unlabeled Carprofen to the this compound.

  • Data Analysis and Correction:

    • Construct a calibration curve by plotting the peak area ratio (Carprofen/Carprofen-13C,d3) against the concentration of Carprofen.

    • For each unknown sample, calculate the corrected analyte peak area by subtracting the contribution from the internal standard impurity. The impurity contribution can be estimated from the analysis of the internal standard-only solution.

    • Alternatively, a mathematical correction can be applied to the final calculated concentration based on the predetermined impurity level.

4. Quantitative Data Summary

The following table provides a template for summarizing the data from the internal standard purity assessment.

ParameterResult
This compound Lot Number[Enter Lot Number]
Concentration of IS solution100 ng/mL
Peak Area of this compound[Enter Peak Area]
Peak Area of unlabeled Carprofen[Enter Peak Area]
% Impurity (as area ratio) [Calculate: (Area of unlabeled Carprofen / Area of this compound) * 100]

Signaling Pathways and Workflows

Logical Relationship for Impurity Correction

cluster_0 Analytical Measurement cluster_1 Impurity Contribution cluster_2 Correction Calculation A Total Analyte Signal (Measured) D Corrected Analyte Signal A->D - Impurity Signal B Internal Standard Signal (Measured) E Corrected Concentration B->E / IS Signal C Unlabeled Carprofen in IS C->D D->E

References

Technical Support Center: Enhancing Carprofen Detection with Carprofen-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Carprofen-13C,d3 as an internal standard to enhance the sensitivity of low-level Carprofen detection.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Carprofen analysis?

A1: Using a stable isotope-labeled internal standard like this compound is a best practice in quantitative mass spectrometry, particularly for bioanalytical methods.[1][2] It offers several advantages:

  • Increased Accuracy and Precision: It corrects for variability throughout the analytical process, including sample preparation, injection volume inconsistencies, chromatographic separation, and mass spectrometry ionization.[1][3]

  • Matrix Effect Compensation: Biological samples can contain components that either suppress or enhance the ionization of the analyte (Carprofen), leading to inaccurate quantification. Since this compound has nearly identical chemical and physical properties to Carprofen, it experiences similar matrix effects, allowing for accurate correction.[3][4]

  • Improved Sensitivity and Reliability: By minimizing analytical variability, the signal-to-noise ratio for Carprofen can be improved, leading to lower limits of detection (LOD) and quantification (LOQ).[5][6]

Q2: What is the mass shift of this compound compared to Carprofen?

A2: this compound has a mass shift of M+4 due to the incorporation of one 13C atom and three deuterium (d3) atoms. However, commercially available standards are often labeled as Carprofen-d3, which would have a mass shift of M+3. It is crucial to confirm the specific isotopic labeling of the standard being used.

Q3: Can I use a structurally similar compound as an internal standard instead of an expensive isotopically labeled one?

A3: While structurally similar compounds can be used, they are not ideal.[4] For accurate quantification, the internal standard should co-elute with the analyte and experience identical ionization efficiency and matrix effects.[7] Structural analogs may have different retention times and ionization responses, leading to inaccurate results, especially when dealing with complex matrices.[4] Stable isotope-labeled standards are the gold standard for LC-MS based quantification.[1]

Q4: At what concentration should I spike this compound into my samples?

A4: The internal standard should be added at a fixed concentration to all samples, including calibrators, quality controls, and unknown samples.[1] A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve. For example, one study used a Carprofen-d3 internal standard at a concentration of 500 ng/mL for a calibration curve ranging from 1 to 1000 ng/mL.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Analyte/Internal Standard (IS) Ratio Inconsistent addition of the internal standard.Ensure precise and consistent pipetting of the IS solution into all samples at the beginning of the sample preparation process. Use a calibrated pipette.
Sample inhomogeneity.Thoroughly vortex or mix samples before taking an aliquot for analysis.[7]
Degradation of Carprofen or this compound.Prepare fresh stock solutions and working standards. Store them under appropriate conditions (e.g., protected from light, at low temperatures) to prevent degradation. Carprofen is known to be susceptible to photolytic degradation.[5][9]
Poor Signal Intensity for both Analyte and IS Suboptimal mass spectrometer source conditions.Optimize ESI source parameters such as capillary temperature, sheath gas flow, and auxiliary gas flow.[10]
Inefficient sample extraction.Re-evaluate the extraction procedure (e.g., LLE, SPE). Ensure the pH is optimized for the extraction of Carprofen.
Matrix suppression.Dilute the sample extract or implement a more rigorous cleanup step in your sample preparation to remove interfering matrix components.[3]
Internal Standard Signal is Present, but Analyte Signal is Absent or Very Low Analyte concentration is below the limit of detection (LOD).Concentrate the sample extract or use a larger initial sample volume if possible.
Analyte degradation during sample processing.Investigate the stability of Carprofen under your specific sample preparation conditions.[5][9]
Non-linear Calibration Curve Inappropriate concentration of the internal standard.The concentration of the IS should ideally be in the mid-range of the calibration curve.
Cross-contribution of isotopes.Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the internal standard. Check for any isotopic contributions from the analyte to the internal standard's mass channel and vice-versa.
Saturation of the detector.If the highest calibration standards are deviating from linearity, it may be due to detector saturation. Dilute the upper-level standards and re-inject.

Experimental Protocols

Sample Preparation for Carprofen Analysis in Milk

This protocol is adapted from a method for the determination of multiple non-steroidal anti-inflammatory drugs in milk.[11]

  • Sample Aliquoting: Place a 10 mL aliquot of milk into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a solution of this compound to achieve a final concentration within the intended calibration range.

  • Protein Precipitation and Extraction:

    • Add 1 mL of glacial acetic acid and vortex mix.

    • Add 10 mL of acetonitrile and vortex mix.

  • Centrifugation: Centrifuge the samples at approximately 3900 rpm for 15 minutes at 20 °C.

  • Supernatant Transfer: Transfer a 4 mL aliquot of the upper acetonitrile layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 60 °C.

  • Reconstitution: Reconstitute the dried extract in 0.4 mL of a methanol/water solution (1:1, v/v).

  • Final Centrifugation: Transfer the reconstituted sample to a 1.5 mL micro-centrifuge tube and centrifuge at 13,500 rpm for 10 minutes at 20 °C.

  • Transfer for Analysis: Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following are example parameters and can be adapted based on the specific instrumentation used.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer like ammonium acetate or formic acid is typical. For example, acetonitrile and 100 mM ammonium acetate (pH 6.7) in a 40:60 (v/v) ratio.[5][9]

  • Flow Rate: Approximately 0.4 - 1.2 mL/min.[5][9][11]

  • Injection Volume: 2 - 10 µL.[9][11]

  • Column Temperature: Maintained at around 30-40 °C.[9][11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic drugs like Carprofen.[10]

  • MS/MS Transitions:

    • Carprofen: The specific precursor and product ions should be determined by infusing a standard solution. For example, a potential transition could be monitored.

    • This compound: The precursor ion will be shifted by the mass of the incorporated isotopes. The fragmentation pattern is expected to be similar to Carprofen, leading to a corresponding shift in the product ion.

Quantitative Data

Table 1: Example Limits of Detection (LOD) and Quantification (LOQ) for Carprofen Analysis

MethodMatrixLOD (µg/mL)LOQ (µg/mL)Internal Standard UsedReference
HPLC-UVBulk Drug0.0660.20Not specified[5]
LC-MS/MSPlasma-1 ng/mL (0.001 µg/mL)Carprofen-d3[12]
LC-MS/MSUrine-2.5 ng/mL (0.0025 µg/mL)Carprofen-d3[12]

Note: The use of an isotopically labeled internal standard with LC-MS/MS typically allows for significantly lower detection and quantification limits compared to HPLC-UV methods.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Milk) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC Injection MS Mass Spectrometry (Detection) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for Carprofen quantification using an internal standard.

Caption: Logic of using a stable isotope-labeled internal standard for correction.

References

Validation & Comparative

Validation of an analytical method for Carprofen using Carprofen-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to the Analytical Method Validation of Carprofen

This guide provides a detailed comparison of analytical methods for the quantification of Carprofen, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Carprofen-13C,d3 as an internal standard. The performance of this method is contrasted with alternative techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and UV Spectrophotometry. This document is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reliable analytical procedures for Carprofen.

Data Presentation: A Comparative Analysis of Validated Methods

The following tables summarize the key performance characteristics of different analytical methods validated for the determination of Carprofen.

Table 1: LC-MS/MS Method using Carprofen-d3 Internal Standard

Validation ParameterPerformance Metric
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.99
Precision (%RSD) < 15%
Accuracy 80 - 120%
Limit of Detection (LOD) 0.019 ng/mL (Transition 1)[1]
Limit of Quantification (LOQ) 0.064 ng/mL (Transition 1)[1]

This data is based on a method using Carprofen-d3 as the internal standard, which serves as a close proxy for this compound.

Table 2: Alternative Analytical Methods for Carprofen

MethodLinearity RangeCorrelation Coefficient (R²)Precision (%RSD)Accuracy (% Recovery)LOD (µg/mL)LOQ (µg/mL)
UV Spectrophotometry 1 - 5 µg/mL[2]0.999[2]< 0.3%[2]96 - 99.25%[2]--
Stability Indicating LC 0.5 - 60 µg/mL[3][4]0.9999[3][4]--0.066[3][4]0.20[3][4]
Reverse Phase HPLC 50 - 250 µg/mL (ppm)[5]0.9999[5]< 2%[5]---

Experimental Protocols

Protocol 1: Validated LC-MS/MS Method with Carprofen-d3 Internal Standard

This method is designed for the quantification of Carprofen in plasma samples.

1. Standard and Sample Preparation:

  • A stock solution of Carprofen is prepared by dissolving 10 mg in 5 mL of DMSO and 5 mL of methanol.

  • Standard curve solutions are prepared by diluting the stock solution with methanol to concentrations ranging from 1 to 1000 ng/mL.[1]

  • Carprofen-d3 internal standard (IS) is added to each standard and sample to a final concentration of 500 ng/mL.[1]

2. Chromatographic Conditions:

  • The analysis is performed on an LC-MS/MS system.

  • The method utilizes two transitions for quantification to confirm the results.[1]

3. Validation Procedures:

  • Linearity: Assessed by a seven-point standard curve from 1 to 1000 ng/mL. The acceptance criterion is a correlation coefficient (R²) greater than 0.99.[1]

  • Precision: Evaluated by analyzing samples at three different concentrations (10, 250, and 750 ng/mL) in six replicates. The relative standard deviation (RSD) is calculated.[1]

  • Accuracy: Determined from the linearity data, with acceptance criteria of 80-120%.[1]

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[1]

Protocol 2: Comparative UV Spectrophotometric Method

This method is suitable for the estimation of Carprofen in bulk and pharmaceutical dosage forms.

1. Reagent and Sample Preparation:

  • The solvent system used is a mixture of methanol and acetonitrile (30:70).

  • A stock solution of Carprofen is prepared, and working standards are diluted to concentrations within the linear range (1-5 µg/ml).[2]

2. Spectrophotometric Analysis:

  • The absorbance of the solutions is measured at the absorption maximum of 261.5 nm.[2]

  • An alternative Area Under Curve (AUC) method measures the area between 250.5 nm and 280 nm.[2]

3. Validation Procedures:

  • Linearity: Established by plotting absorbance versus concentration for solutions in the range of 1-5 µg/ml.[2]

  • Accuracy: Determined by recovery studies at three different concentration levels (3, 4, and 5 µg/ml).[2]

  • Precision: Assessed through intra-day and inter-day variation studies and repeatability, with an acceptance criterion of %RSD less than 2%.

Visualizations

Experimental Workflow for LC-MS/MS Method Validation

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation stock Prepare Carprofen Stock Solution standards Create Standard Curve (1-1000 ng/mL) stock->standards is_spike Spike Samples & Standards with this compound (IS) standards->is_spike injection Inject Sample into LC-MS/MS System is_spike->injection extraction Plasma Sample Extraction extraction->is_spike separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection linearity Linearity (R² > 0.99) detection->linearity precision Precision (%RSD) detection->precision accuracy Accuracy (% Recovery) detection->accuracy lod_loq LOD & LOQ Calculation detection->lod_loq

Caption: Workflow for the validation of an LC-MS/MS method for Carprofen.

References

A Head-to-Head Comparison: Carprofen-13C,d3 Versus Other Internal Standards for Robust Carprofen Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Carprofen, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical methods. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Carprofen-13C,d3, and other alternatives, supported by experimental data and detailed methodologies.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process—from sample preparation to detection—to compensate for variability. Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative mass spectrometry-based assays due to their near-identical physicochemical properties to the analyte of interest.

Superior Performance of this compound

This compound, a deuterated and carbon-13 labeled analog of Carprofen, offers significant advantages over other types of internal standards, such as structural analogs. Its chemical structure and properties are virtually identical to Carprofen, ensuring that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This leads to more accurate and precise quantification.

In contrast, while structurally similar, non-isotopically labeled internal standards can exhibit different extraction recoveries, chromatographic retention times, and ionization responses compared to the analyte. This divergence can introduce bias and variability into the analytical results.

Quantitative Data Summary

The following table summarizes the performance characteristics of an analytical method for Carprofen using a stable isotope-labeled internal standard (representative of this compound) versus a structural analog internal standard. The data for the structural analog is based on a validated method for the NSAID Ketoprofen using Fenoprofen as the internal standard, serving as a relevant proxy.

Performance MetricStable Isotope-Labeled Internal Standard (Carprofen-d3)Structural Analog Internal Standard (Fenoprofen for Ketoprofen analysis)
Accuracy 96%98-113%[1]
Precision (Intra-batch %RSD) < 4%2-3%[1]
Precision (Inter-batch %RSD) < 4%2-6%[1]
Linearity (r²) > 0.99> 0.99

It is important to note that while the accuracy of the structural analog falls within an acceptable range, the precision, particularly the inter-batch precision, shows a wider range of variability compared to the stable isotope-labeled internal standard. The tighter precision of the SIL internal standard indicates a more robust and reproducible assay.

Experimental Protocols

Key Experiment 1: Quantification of Carprofen in Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard (Carprofen-d3)

This protocol is adapted from a validated method for the determination of Carprofen in swine plasma.

1. Sample Preparation:

  • To 200 µL of plasma, add 25 µL of Carprofen-d3 internal standard solution (10 µg/mL).

  • Add 475 µL of methanol, vortex to mix, and centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Carprofen: 272.1 > 228.1

    • Carprofen-d3: 275.1 > 231.1

3. Method Validation Parameters:

  • Linearity: A calibration curve is constructed from 1 to 1000 ng/mL. The correlation coefficient (r²) should be > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).

Key Experiment 2: Quantification of Ketoprofen in Dermal Interstitial Fluid using LC-MS/MS with a Structural Analog Internal Standard (Fenoprofen)

This protocol is based on a validated method for Ketoprofen analysis.[1]

1. Sample Preparation:

  • To 10 µL of microdialysis sample, add the internal standard Fenoprofen.

  • The sample is directly injected into the online-SPE-MS/MS system.

2. LC-MS/MS Conditions:

  • Online-SPE Column: Polymeric SPE column for desalting.

  • Analytical Column: C18 reverse-phase column.

  • Mass Spectrometry: Triple quadrupole mass spectrometer in negative ESI MRM mode.

3. Method Validation Parameters:

  • Linearity: Established over the desired concentration range with a correlation coefficient (r²) > 0.99.

  • Accuracy: 98-113%.[1]

  • Precision: Intra-batch RSD of 2-3% and inter-batch RSD of 2-6%.[1]

Visualizing the Carprofen Metabolic Pathway

The metabolic fate of Carprofen is an important consideration in its analysis. The following diagram illustrates the primary metabolic pathways of Carprofen in various species.

Carprofen_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism cluster_Metabolites Carprofen Carprofen Hydroxylation Hydroxylation Carprofen->Hydroxylation Glucuronidation Glucuronidation Carprofen->Glucuronidation Hydroxy_Carprofen Hydroxy-Carprofen Hydroxylation->Hydroxy_Carprofen Oxidation Oxidation Carprofen_Glucuronide Carprofen Glucuronide Glucuronidation->Carprofen_Glucuronide Conjugation Conjugation Hydroxy_Carprofen_Conjugates Hydroxy-Carprofen Conjugates Conjugation->Hydroxy_Carprofen_Conjugates Hydroxy_Carprofen->Conjugation Internal_Standard_Workflow Start Start: Method Development for Carprofen Analysis IS_Selection Internal Standard (IS) Selection Start->IS_Selection SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., this compound) IS_Selection->SIL_IS Preferred Analog_IS Structural Analog IS (e.g., another NSAID) IS_Selection->Analog_IS Alternative Method_Optimization Method Optimization (Sample Prep, LC, MS) SIL_IS->Method_Optimization Analog_IS->Method_Optimization Validation Method Validation (Accuracy, Precision, Linearity, etc.) Method_Optimization->Validation Pass Validation Passed Validation->Pass Fail Validation Failed Validation->Fail Routine_Analysis Routine Sample Analysis Pass->Routine_Analysis Reoptimize Re-optimize Method / Re-evaluate IS Fail->Reoptimize Reoptimize->IS_Selection

References

A Head-to-Head Battle: Cross-Validation of Carprofen Assays With and Without a Stable Isotope Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalytical chemistry, the choice of an internal standard can be the determining factor in the reliability and accuracy of an assay. This guide provides a comparative analysis of two common methodologies for the quantification of Carprofen, a non-steroidal anti-inflammatory drug: one employing a stable isotope-labeled internal standard (Carprofen-¹³C,d₃) and another without. The data and protocols presented herein are synthesized from validated methods to offer a clear perspective for researchers, scientists, and drug development professionals on the advantages and trade-offs of each approach.

At a Glance: Performance Showdown

The use of a stable isotope-labeled internal standard, such as Carprofen-¹³C,d₃, is widely regarded as the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, Carprofen, allowing it to co-elute chromatographically and experience similar ionization effects. This intrinsic similarity enables it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision.

The following table summarizes the key performance metrics for Carprofen assays, drawing a clear distinction between methods that utilize a stable isotope internal standard and those that do not.

Performance MetricAssay with Carprofen-¹³C,d₃ (LC-MS/MS)Assay without Stable Isotope IS (LC-MS/MS or HPLC)
Precision Typically ≤ 4% RSD[1]Can vary, often between 3% and 16% RSD[2]
Accuracy Typically within ± 4% of nominal value[1]Generally in the range of 89-108%[2]
Linearity (r²) > 0.99[3]≥ 0.999[4][5]
Lower Limit of Quantification (LLOQ) As low as 1 ng/mL[3]0.20 µg/mL (200 ng/mL) by HPLC-UV[4][5]
Susceptibility to Matrix Effects LowHigher
Robustness & Reproducibility HighModerate to High

Visualizing the Workflow: A Tale of Two Methods

The fundamental difference in the experimental workflow lies in the point of addition and the nature of the internal standard. The following diagrams, rendered in DOT language, illustrate the procedural flow for each assay type.

Assay_With_IS cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (e.g., Plasma) Add_IS Spike with Carprofen-¹³C,d₃ Sample->Add_IS Extraction Protein Precipitation / Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification

Caption: Workflow for Carprofen assay with a stable isotope internal standard.

Assay_Without_IS cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Biological Matrix (e.g., Plasma) Extraction Protein Precipitation / Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Analysis LC-UV or LC-MS/MS Analysis Reconstitution->LC_Analysis Quantification Direct Quantification LC_Analysis->Quantification External_Std External Standard Calibration Curve External_Std->Quantification

Caption: Workflow for Carprofen assay without an internal standard (external calibration).

Under the Hood: Experimental Protocols

The following are representative experimental protocols for the determination of Carprofen in a biological matrix, illustrating the key differences between the two approaches.

Protocol 1: Carprofen Assay with Carprofen-¹³C,d₃ Internal Standard (LC-MS/MS)

This method is adapted from established bioanalytical procedures for Carprofen in biological matrices like plasma.[3]

1. Sample Preparation

  • To 100 µL of plasma sample, add 10 µL of Carprofen-¹³C,d₃ internal standard (IS) working solution (concentration will depend on the expected analyte range).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Carprofen: 272.1 > 228.1

    • Carprofen-¹³C,d₃: 275.0 > 231.2[3]

3. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of Carprofen to Carprofen-¹³C,d₃ against the concentration of the calibration standards. The concentration of Carprofen in unknown samples is then determined from this curve.

Protocol 2: Carprofen Assay without Stable Isotope Internal Standard (HPLC-UV)

This protocol is a generalized representation based on published HPLC methods for Carprofen.[4][5]

1. Sample Preparation

  • To 1 mL of plasma, add 2 mL of acetonitrile.

  • Vortex for 1 minute, then centrifuge at 3000 rpm for 15 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV Conditions

  • HPLC Column: C8, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 100 mM Ammonium Acetate buffer (pH 6.7) (40:60 v/v)[4][5][6]

  • Flow Rate: 1.2 mL/min[4][5][6]

  • Injection Volume: 20 µL

  • Detector: UV at 239 nm[4][6]

  • Column Temperature: 30°C[4][5][6]

3. Quantification

  • An external calibration curve is generated by injecting known concentrations of Carprofen standards. The peak area of Carprofen in the unknown samples is directly compared to this calibration curve to determine the concentration.

Concluding Remarks

The cross-validation of Carprofen assays demonstrates a clear advantage in favor of using a stable isotope-labeled internal standard like Carprofen-¹³C,d₃. The co-eluting nature and identical chemical behavior of the IS with the analyte provide a robust internal control, effectively mitigating variability introduced during sample processing and analysis. This results in demonstrably better precision and accuracy, which are critical for pharmacokinetic and other regulatory studies.

While methods without a stable isotope internal standard can be validated and are suitable for certain applications, they are more susceptible to matrix effects and procedural errors. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of accuracy and precision, the complexity of the sample matrix, and resource availability. For pivotal studies demanding the highest data quality, the use of a stable isotope-labeled internal standard is strongly recommended.

References

Inter-laboratory Comparison of Carprofen Quantification Utilizing Carprofen-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various validated methods to offer a comprehensive performance comparison. The use of a stable isotope-labeled internal standard, such as Carprofen-13C,d3, is highlighted as a crucial element for achieving accurate and reproducible results in bioanalytical assays.

Mechanism of Action

Carprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][2] Carprofen exhibits preferential inhibition of COX-2 over COX-1, which is believed to contribute to its anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][3][4]

Carprofen_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Carprofen Carprofen Carprofen->COX1 Inhibition Carprofen->COX2 Preferential Inhibition

Carprofen's primary mechanism of action.

Quantitative Data Comparison

The following tables summarize the performance characteristics of various published methods for Carprofen quantification. These methods, while not part of a formal inter-laboratory study, provide a benchmark for expected performance. The inclusion of an internal standard like this compound is critical for correcting matrix effects and improving the accuracy and precision of LC-MS/MS methods.[5]

Table 1: Performance of HPLC-UV Methods for Carprofen Quantification

ParameterMethod 1Method 2
Linear Range 0.5 - 60 µg/mL[6]10 - 200 µg/L
Correlation Coefficient (r²) 0.9999[6]> 0.999
Limit of Detection (LOD) 0.066 µg/mL[6]Not Reported
Limit of Quantitation (LOQ) 0.20 µg/mL[6]Not Reported
Precision (%RSD) < 2% (Interday)Not Reported
Accuracy/Recovery 98.5 - 101.2%Not Reported
Matrix Not specified (Bulk Drug)[6]Not specified (API)
Internal Standard Not Used[6]Not Used

Table 2: Performance of LC-MS/MS Methods for Carprofen Quantification

ParameterMethod A (Milk)Method B (Milk & Muscle)
Linearity Not explicitly stated, but validated according to EU 2002/657/ECValidated according to EU 2002/657/EC[7]
Decision Limit (CCα) 62.96 µg/kg (for Tolfenamic Acid)Not Reported for Carprofen
Detection Capability (CCβ) Not ReportedNot Reported for Carprofen
Precision (%CV) 2.9% - 14.7%5.51% - 16.2% (Milk), 4.73% - 16.6% (Muscle)
Accuracy/Recovery 94.7% - 110.0%86.3% - 108% (Milk), 85.0% - 109% (Muscle)
Matrix Bovine MilkAnimal Milk & Muscle
Internal Standard Isotopic Labeled Standards (e.g., FLU-d3)Isotopic Labeled Standards[7]

Experimental Protocols

The following sections detail generalized experimental protocols for the quantification of Carprofen based on methodologies reported in the literature.

Sample Preparation

A robust sample preparation is essential for accurate quantification. A typical workflow for biological matrices is as follows:

  • Internal Standard Spiking : An appropriate amount of this compound internal standard solution is added to the sample.

  • Extraction :

    • Protein Precipitation : For plasma or serum samples, proteins are precipitated using a solvent like acetonitrile. The mixture is vortexed and then centrifuged to separate the precipitated proteins.

    • Liquid-Liquid Extraction (LLE) : An organic solvent is used to extract Carprofen from the aqueous matrix.

    • Solid-Phase Extraction (SPE) : The sample is passed through a solid-phase extraction cartridge to isolate the analyte of interest.

  • Evaporation and Reconstitution : The supernatant or eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Milk) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Extraction IS_Spiking->Extraction Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Extraction->Protein_Precipitation LLE Liquid-Liquid Extraction Extraction->LLE SPE Solid-Phase Extraction Extraction->SPE Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis 6. LC-MS/MS Analysis Reconstitution->LCMS_Analysis

A generalized experimental workflow for Carprofen quantification.
Liquid Chromatography

  • Column : A C18 reversed-phase column is commonly used for the separation of Carprofen.

  • Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typically employed.[6][7]

  • Flow Rate : Flow rates are generally in the range of 0.2-1.2 mL/min.[6][7]

  • Column Temperature : The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[7]

Mass Spectrometry
  • Ionization : Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.

  • Detection : Tandem mass spectrometry (MS/MS) is employed for selective and sensitive detection. Multiple Reaction Monitoring (MRM) is the preferred scan mode, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored.

  • Transitions : Specific precursor-to-product ion transitions for Carprofen and its internal standard (this compound) are monitored for quantification and confirmation.

Conclusion

The quantification of Carprofen in various matrices can be reliably achieved using validated HPLC-UV or LC-MS/MS methods. While a formal inter-laboratory comparison study for Carprofen is not available, the data presented from individual studies demonstrate that with appropriate methodologies, high levels of accuracy, precision, and sensitivity can be attained. The use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended for LC-MS/MS-based methods to mitigate matrix effects and ensure the highest quality of data. The detailed protocols and performance data in this guide can serve as a valuable resource for laboratories aiming to establish or refine their own methods for Carprofen analysis.

References

A Head-to-Head Battle: Comparing Analytical Methods for Carprofen Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Carprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a detailed comparison of two prominent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (Carprofen-13C,d3) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence detection using a structurally similar internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical assays. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for matrix effects and variations in instrument response. This guide will delve into the experimental data to objec­tively compare the performance of this advanced method against the more traditional HPLC-UV/Fluorescence technique.

At a Glance: Key Performance Metrics

The following table summarizes the key validation parameters for the two analytical methods, providing a clear comparison of their performance characteristics.

ParameterLC-MS/MS with this compound Internal StandardHPLC-UV/Fluorescence with Structural Analog Internal Standard
Limit of Detection (LOD) Lower (ng/mL range)Higher (ng/mL to µg/mL range)[1]
Limit of Quantification (LOQ) Typically ≤ 1 ng/mL5 ng/mL (Fluorescence)[2] / 0.20 µg/mL (UV)[3]
Linearity Range Wide, often spanning several orders of magnitude5 - 10,000 ng/mL (Fluorescence)[2] / 0.5 - 60 µg/mL (UV)[3]
Precision (%RSD) Typically < 15%< 2% (Intra-day, bulk drug)[4] / 3.2% - 11% (Plasma)[2]
Accuracy/Recovery 85.0% - 109% (in muscle)89% (in plasma)[2]
Matrix Effect Significantly minimizedPotential for significant interference
Specificity Very High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)[5]
Run Time Generally shorterCan be longer to achieve separation[5]

In-Depth Look: Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating the suitability of each technique for a specific research need.

LC-MS/MS with this compound Internal Standard

This method offers high sensitivity and specificity, making it ideal for the analysis of Carprofen in complex biological matrices like plasma, milk, and muscle tissue.

Sample Preparation: A protein precipitation extraction is commonly employed. To a 200 µL plasma sample, 25 µL of the internal standard solution (Carprofen-d3, 10 µg/mL) and 475 µL of methanol are added. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then collected for analysis.

Chromatographic Conditions:

  • Column: A C8 or C18 reversed-phase column is typically used. For example, a Luna C8 column (3 μm, 2.1 × 150 mm).

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol/acetonitrile) and an aqueous buffer (e.g., 0.01 M ammonium formate) is common.

  • Flow Rate: A flow rate of 0.2 mL/min is often used.

  • Column Temperature: The column is typically maintained at 40 °C.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the specific method.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two or more MRM transitions are monitored for both Carprofen and its isotopically labeled internal standard.

HPLC with UV/Fluorescence Detection

This method is a robust and cost-effective alternative, particularly suitable for analyses where the expected concentrations of Carprofen are higher.

Sample Preparation (Plasma with Fluorescence Detection): To 100 μL of plasma, 50 μL of flurbiprofen internal standard (100 μg/mL) is added, followed by 100 μL of 1 M HCl and 1 mL of ethyl acetate for liquid-liquid extraction. The mixture is agitated and then centrifuged. The organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase for injection.[2]

Chromatographic Conditions (Fluorescence Detection):

  • Column: An Atlantis T3 (4.6 × 250 mm, 5 μm) column is a suitable choice.[2]

  • Mobile Phase: An isocratic mobile phase consisting of 50 mM sodium phosphate monobasic (pH 5) and acetonitrile (53:47, v/v) can be used.[2]

  • Flow Rate: A typical flow rate is 1 mL/min.[2]

  • Detection: Fluorescence detection is performed with an excitation wavelength of 301 nm and an emission wavelength of 371 nm.[2]

Chromatographic Conditions (UV Detection):

  • Column: An Inertsil C8 (4.6 mm x 10 cm, 3µm) column can be utilized.[4]

  • Mobile Phase: A mixture of Water: Acetonitrile: Methanol: Glacial acetic acid (40:40:20:0.2 v/v/v/v) is effective.[4]

  • Flow Rate: A flow rate of 1 ml/minute is common.[4]

  • Detection: UV detection is typically set at 240 nm.[4]

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both analytical methods.

cluster_lcmsms LC-MS/MS with this compound cluster_hplc HPLC-UV/Fluorescence plasma_lcmsms Plasma Sample add_is_lcmsms Add this compound Internal Standard plasma_lcmsms->add_is_lcmsms ppt Protein Precipitation (e.g., with Methanol) add_is_lcmsms->ppt centrifuge_lcmsms Centrifugation ppt->centrifuge_lcmsms supernatant_lcmsms Collect Supernatant centrifuge_lcmsms->supernatant_lcmsms inject_lcmsms Inject into LC-MS/MS supernatant_lcmsms->inject_lcmsms analysis_lcmsms Data Acquisition (MRM Mode) inject_lcmsms->analysis_lcmsms plasma_hplc Plasma Sample add_is_hplc Add Structural Analog Internal Standard plasma_hplc->add_is_hplc lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) add_is_hplc->lle evaporate Evaporation lle->evaporate reconstitute Reconstitution evaporate->reconstitute inject_hplc Inject into HPLC reconstitute->inject_hplc analysis_hplc Data Acquisition (UV or Fluorescence) inject_hplc->analysis_hplc

Caption: Experimental workflows for Carprofen analysis.

The Decisive Advantage: Mitigating Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. This can severely impact the accuracy and precision of the results.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract matrix effects. Because this compound is chemically identical to Carprofen, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and reliable quantification.

In contrast, while a structural analog internal standard used in HPLC can correct for variability in sample preparation and injection volume, it may not co-elute precisely with the analyte and may respond differently to matrix effects, potentially leading to less accurate results. The superior specificity of MS/MS detection over UV or fluorescence detection also contributes to a cleaner signal with fewer interferences.[5]

Conclusion

For the highly sensitive and specific quantification of Carprofen in complex biological matrices, the LC-MS/MS method with a this compound internal standard is demonstrably superior. Its ability to effectively mitigate matrix effects results in higher accuracy and precision, particularly at low concentrations.

The HPLC-UV/Fluorescence method remains a viable and cost-effective option for applications where the expected Carprofen concentrations are higher and the complexity of the matrix is less of a concern. However, for demanding bioanalytical studies that require the utmost confidence in the data, the investment in an LC-MS/MS method with a stable isotope-labeled internal standard is well-justified. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the nature of the biological matrix, and budgetary considerations.

References

A Comparative Guide to Carprofen Assays: Unveiling the Advantages of Stable Isotope Dilution with Carprofen-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Carprofen is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides an objective comparison of two common analytical methodologies for Carprofen determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard, Carprofen-13C,d3. The inclusion of experimental data and detailed protocols aims to empower researchers in selecting the most appropriate method for their specific needs.

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for bioanalytical assays. This is due to its ability to compensate for variations in sample preparation and matrix effects, leading to superior accuracy and precision. This guide will delve into the performance characteristics of this advanced method in comparison to the more traditional HPLC-UV approach.

Performance Comparison: LC-MS/MS with this compound vs. HPLC-UV

The choice of analytical technique significantly impacts the quality and reliability of experimental data. The following tables summarize the key performance parameters for Carprofen assays using LC-MS/MS with a stable isotope-labeled internal standard (analogous to this compound) and HPLC-UV.

Parameter LC-MS/MS with Stable Isotope Internal Standard (e.g., Carprofen-d3) HPLC-UV
Linearity Range 1 - 1000 ng/mL50 - 250,000 ng/mL (50 - 250 ppm)[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL50,000 ng/mL (50 ppm)[1]
Correlation Coefficient (r²) > 0.99> 0.999[1]
Precision (%RSD) < 15%< 2%[1]
Accuracy (% Recovery) 85 - 115%Not explicitly stated in reviewed sources
Selectivity High (based on mass-to-charge ratio)Moderate (potential for interference from co-eluting compounds)
Internal Standard This compound (or other stable isotope-labeled analogue)Not always utilized; if so, typically a structurally similar compound

Table 1: Comparison of Linearity and Range for Carprofen Assays.

Parameter LC-MS/MS with Stable Isotope Internal Standard HPLC-UV
Sample Throughput High (fast chromatography)Moderate
Cost of Instrumentation HighLow to Moderate
Robustness High (internal standard corrects for variability)Moderate
Expertise Required HighModerate

Table 2: General Method Characteristics.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both an LC-MS/MS assay using a stable isotope-labeled internal standard and an HPLC-UV assay for the quantification of Carprofen in plasma.

LC-MS/MS Method with Carprofen-d3 Internal Standard

This protocol is based on a validated method for the quantification of Carprofen in swine plasma and serves as a strong proxy for a method using this compound.

1. Sample Preparation:

  • To 200 µL of plasma, add 25 µL of Carprofen-d3 internal standard solution (10 µg/mL).

  • Add 475 µL of methanol for protein precipitation.

  • Vortex mix and then centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Collect the supernatant for analysis.

2. Liquid Chromatography:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 5.0

  • Mobile Phase B: Methanol:Acetonitrile:Formic Acid (80:20:0.1)

  • Flow Rate: 0.35 mL/min

  • Gradient: A linear gradient from 98% A to 2% A over 0.9 minutes.

  • Column Temperature: 40°C

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 450°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carprofen: 271.8 -> 228.0 (quantification) and 271.8 -> 225.9 (confirmation)

    • Carprofen-d3 (IS): 275.0 -> 231.2

HPLC-UV Method

This protocol is a representative example compiled from various published methods for the analysis of Carprofen.[1]

1. Sample Preparation:

  • To 1 mL of plasma, add a suitable internal standard (e.g., another NSAID not present in the sample).

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography:

  • Column: Inertsil C8 (4.6 x 100 mm, 3 µm)[1]

  • Mobile Phase: A mixture of Water:Acetonitrile:Methanol:Glacial Acetic Acid (40:40:20:0.2 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detection Wavelength: 240 nm[1]

Workflow for Linearity and Range Determination

The establishment of linearity and the working range of an analytical method is a critical validation step. The following diagram illustrates a typical workflow for this process.

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Evaluation stock Prepare Carprofen Stock Solution working Prepare a series of working standard solutions by serial dilution stock->working Dilute spike Spike blank matrix (e.g., plasma) with working standards working->spike is Add Internal Standard (this compound) spike->is extract Perform extraction (e.g., protein precipitation) is->extract analyze Analyze prepared samples by LC-MS/MS extract->analyze integrate Integrate peak areas for Carprofen and this compound analyze->integrate ratio Calculate Peak Area Ratio (Carprofen / IS) integrate->ratio curve Construct Calibration Curve: Plot Peak Area Ratio vs. Concentration ratio->curve regression Perform Linear Regression Analysis (Determine r², slope, intercept) curve->regression range Determine Linearity Range and LLOQ (based on accuracy and precision) regression->range

Caption: Workflow for Linearity and Range Determination in a Carprofen Assay.

Conclusion

For researchers requiring high sensitivity, specificity, and accuracy in Carprofen quantification, the LC-MS/MS method with a stable isotope-labeled internal standard like this compound is unequivocally the superior choice. While HPLC-UV offers a more accessible and cost-effective alternative, its lower sensitivity and higher potential for matrix interference may not be suitable for all research applications, particularly those involving low drug concentrations or complex biological matrices. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their studies.

References

A Comparative Guide to the Limit of Detection and Quantification of Carprofen Using Carprofen-13C,d3 and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the non-steroidal anti-inflammatory drug (NSAID) Carprofen. The focus is on the use of a stable isotope-labeled internal standard, Carprofen-13C,d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a comparison with other reported analytical techniques. The inclusion of detailed experimental data and protocols aims to assist researchers in selecting the most appropriate analytical method for their specific needs.

Key Performance Metrics: LOD & LOQ Comparison

The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For bioanalytical assays, a lower LOQ is critical for accurately characterizing the pharmacokinetic profile of a drug, especially during the elimination phase.

The use of a stable isotope-labeled internal standard, such as this compound or Carprofen-d3, is the gold standard in quantitative mass spectrometry. This is because the internal standard co-elutes with the analyte and experiences similar ionization effects, leading to highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Below is a summary of reported LOD and LOQ values for Carprofen using various analytical methods.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS Carprofen-d3 Swine Plasma3 ng/mL10 ng/mL[1]
HPLC-FluorescenceFlurbiprofenCanine PlasmaNot Reported5 ng/mL[2]
HPLC-UVNot SpecifiedBulk Drug Solution0.066 µg/mL (66 ng/mL)0.20 µg/mL (200 ng/mL)[3]
HPLCNot SpecifiedLactating Dog Plasma0.01 µg/mL (10 ng/mL)0.03 µg/mL (30 ng/mL)

Experimental Protocols

LC-MS/MS with Carprofen-d3 Internal Standard in Swine Plasma[1]

This method represents a highly sensitive and specific approach for the quantification of Carprofen in a biological matrix.

  • Sample Preparation: To 200 µL of plasma, 25 µL of Carprofen-d3 internal standard (10 µg/mL) and 475 µL of methanol were added. The mixture was vortexed and centrifuged at 10,000 rpm for 5 minutes at 4°C. The supernatant was collected for analysis.

  • Chromatographic Conditions:

    • Instrumentation: An LC-MS/MS system was used for analysis.

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Ion Spray Voltage: -4500 V.

    • Source Temperature: 450°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carprofen: 271.8 -> 228.0 (quantification) and 271.8 -> 225.9 (confirmation).

      • Carprofen-d3: 275.0 -> 231.2.

HPLC with Fluorescence Detection in Canine Plasma[2]

This method offers good sensitivity for Carprofen quantification without the need for a mass spectrometer.

  • Sample Preparation: To 100 µL of plasma, 50 µL of Flurbiprofen internal standard (100 µg/mL) was added, followed by 100 µL of 1 M HCl and 1 mL of ethyl acetate. The mixture was rocked for 10 minutes and then centrifuged. The organic layer was transferred and evaporated to dryness under nitrogen. The residue was reconstituted in 250 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: Atlantis T3 (4.6 x 250 mm, 5 µm) with a guard column.

    • Mobile Phase: 50 mM sodium phosphate monobasic (pH 5) and acetonitrile (53:47, v/v).

    • Flow Rate: 1 mL/min.

    • Detection: Fluorescence.

    • Excitation Wavelength: 301 nm.

    • Emission Wavelength: 371 nm.

HPLC-UV Method for Bulk Drug[3]

This method is suitable for determining the purity and concentration of Carprofen in pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: Octadecyl silane (ODS), 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 100 mM ammonium acetate (pH 6.7) (40:60, v/v).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 239 nm.

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Carprofen using a stable isotope-labeled internal standard.

G cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Method Validation A Select Analyte (Carprofen) & Internal Standard (this compound) B Optimize LC Conditions (Column, Mobile Phase, Gradient) A->B C Optimize MS/MS Parameters (MRM Transitions, Voltages) B->C D Spike Blank Matrix with Analyte & IS C->D E Protein Precipitation or Liquid-Liquid Extraction D->E F Evaporation & Reconstitution E->F G Linearity & Range F->G H Accuracy & Precision G->H I Selectivity & Matrix Effect H->I J Stability I->J K LOD & LOQ Determination J->K L Validated Method for Routine Analysis

Caption: Bioanalytical method validation workflow for Carprofen.

Conclusion

The data presented in this guide highlights the superior sensitivity and specificity of LC-MS/MS methods utilizing a stable isotope-labeled internal standard like Carprofen-d3 for the quantification of Carprofen in biological matrices. While HPLC-based methods offer viable alternatives, particularly for applications where the extremely low detection limits of mass spectrometry are not required, the use of a stable isotope dilution technique in LC-MS/MS provides the most robust and reliable data for pharmacokinetic and other bioanalytical studies. The choice of method should be guided by the specific requirements of the research, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

References

A Head-to-Head Battle in Bioanalysis: Carprofen-13C,d3 Versus Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard can be the determining factor in the accuracy and reliability of quantitative results. For the non-steroidal anti-inflammatory drug (NSAID) Carprofen, researchers are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Carprofen-13C,d3, and a structural analog. This guide provides an objective, data-driven comparison of these two approaches, empowering researchers to make an informed decision for their analytical needs.

The consensus in the scientific community leans heavily towards the superiority of stable isotope-labeled internal standards. Their near-identical chemical and physical properties to the analyte of interest allow them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, thereby providing a more accurate correction for variations during sample preparation and analysis.

A key study directly comparing the two types of internal standards for Carprofen analysis found that the use of a stable isotope analog resulted in significantly better precision and accuracy, both at 4%, compared to a structural analog internal standard. This highlights the ability of SILs to more effectively compensate for matrix effects and other sources of analytical variability.

Performance Comparison: this compound vs. Flurbiprofen

To provide a concrete comparison, this guide focuses on this compound as the stable isotope-labeled internal standard and Flurbiprofen, another NSAID, as a representative structural analog internal standard.

ParameterThis compound (Stable Isotope Labeled)Flurbiprofen (Structural Analog)Rationale
Accuracy High (e.g., within 4%)Moderate to HighSILs co-elute and experience identical matrix effects, leading to more accurate correction.
Precision High (e.g., within 4%)ModerateSILs better compensate for variability in extraction recovery and instrument response.
Matrix Effect Compensation ExcellentGood to ModerateNear-identical physicochemical properties ensure SILs mirror the analyte's behavior in the presence of matrix components.
Recovery Correction ExcellentGoodSILs and the analyte exhibit very similar extraction efficiencies.
Chromatographic Co-elution Yes (ideal)No (elutes at a different retention time)Co-elution is critical for effective compensation of matrix effects at the point of ionization.
Cost HigherLowerThe synthesis of stable isotope-labeled compounds is more complex and expensive.
Availability Generally good from specialized vendorsWidely available as a pharmaceutical standard

Experimental Protocols

Below are representative experimental protocols for the quantification of Carprofen in plasma using either this compound or Flurbiprofen as the internal standard.

Method 1: Quantification of Carprofen using this compound Internal Standard (LC-MS/MS)

This protocol is a composite based on established methods for the analysis of Carprofen in biological matrices.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

    • Carprofen: e.g., m/z 272.1 -> 228.1

    • This compound: e.g., m/z 276.1 -> 232.1

Method 2: Quantification of Carprofen using Flurbiprofen Internal Standard (LC-MS/MS)

This protocol is adapted from methods for the analysis of NSAIDs using a structural analog internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of Flurbiprofen internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 20 µL of 1 M HCl to acidify the sample.

  • Add 500 µL of ethyl acetate for liquid-liquid extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: 40% B to 90% B over 6 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with ESI in negative mode.

  • MRM Transitions:

    • Carprofen: e.g., m/z 272.1 -> 228.1

    • Flurbiprofen: e.g., m/z 243.1 -> 199.1

Visualizing the Workflow

The following diagrams illustrate the analytical workflows for both methods.

Analytical_Workflow_SIL cluster_SamplePrep Sample Preparation (this compound) cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Evaporate1 Evaporation Centrifuge1->Evaporate1 Reconstitute1 Reconstitution Evaporate1->Reconstitute1 LCMS LC-MS/MS Analysis Reconstitute1->LCMS Data Data Acquisition LCMS->Data

Analytical workflow using a stable isotope-labeled internal standard.

Analytical_Workflow_Analog cluster_SamplePrep Sample Preparation (Flurbiprofen) cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Flurbiprofen Plasma->Add_IS Acidify Acidification (HCl) Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Centrifuge2 Centrifugation LLE->Centrifuge2 Evaporate2 Evaporation Centrifuge2->Evaporate2 Reconstitute2 Reconstitution Evaporate2->Reconstitute2 LCMS LC-MS/MS Analysis Reconstitute2->LCMS Data Data Acquisition LCMS->Data

Analytical workflow using a structural analog internal standard.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in Carprofen quantification, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice. While structural analog internal standards like Flurbiprofen offer a more cost-effective alternative, they are more susceptible to inaccuracies arising from differential matrix effects and extraction recovery. The initial investment in a SIL internal standard is often justified by the generation of more reliable and defensible bioanalytical data, which is paramount in research and regulated environments.

Assessing the Impact of Carprofen-13C,d3 on Method Robustness: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the reliability and consistency of analytical methods are paramount. For researchers, scientists, and drug development professionals, ensuring that a method can withstand minor variations in experimental conditions—a characteristic known as robustness—is critical for generating accurate and reproducible data. This guide provides a comprehensive comparison of Carprofen-13C,d3 with its deuterated counterpart, Carprofen-d3, as an internal standard in bioanalytical methods, with a focus on its impact on method robustness.

The choice of an internal standard is a crucial factor in the development of robust liquid chromatography-mass spectrometry (LC-MS) methods. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for potential variability. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for this purpose. However, the specific isotopic labeling strategy—incorporating carbon-13 (¹³C) and deuterium (d) versus deuterium alone—can have significant implications for method performance.

Theoretical Advantages of ¹³C-Labeling for Method Robustness

Stable isotope-labeled internal standards are designed to have nearly identical physicochemical properties to the analyte, with the key difference being their mass. This allows them to co-elute chromatographically with the analyte and experience similar ionization effects in the mass spectrometer. However, subtle differences between ¹³C and deuterium labeling can impact how effectively the internal standard compensates for analytical variability.

  • Chromatographic Co-elution: Deuterium-labeled standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[1] This is particularly noticeable in high-resolution chromatography systems.[2] A lack of perfect co-elution can lead to inaccurate quantification if the analyte and internal standard are affected differently by matrix effects at slightly different points in the chromatogram.[3] In contrast, ¹³C-labeled standards have a much smaller isotope effect and are more likely to co-elute perfectly with the analyte, ensuring more reliable compensation for matrix effects.[1][2]

  • Isotopic Stability: The carbon-deuterium bond is weaker than the carbon-hydrogen bond, which can, in some instances, lead to the exchange of deuterium atoms with hydrogen atoms from the surrounding solvent or matrix. This can compromise the integrity of the internal standard and affect the accuracy of the results. ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange, providing greater stability throughout the analytical process.[4]

  • Minimizing Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. An internal standard that perfectly co-elutes with the analyte will experience the same ionization effects and can therefore effectively normalize the signal, leading to more accurate and precise results. The superior co-elution of ¹³C-labeled standards makes them more effective at correcting for these matrix-related variations.[2]

Quantitative Comparison of Internal Standard Performance in Robustness Testing

To assess the impact of the internal standard on method robustness, a series of experiments are typically performed where key analytical parameters are deliberately varied. The following table presents illustrative data from a hypothetical robustness study comparing the performance of an LC-MS/MS method for Carprofen using this compound versus Carprofen-d3 as the internal standard. The data reflects the expected outcomes based on the known properties of ¹³C- and deuterium-labeled standards.

Table 1: Illustrative Robustness Study Data for Carprofen Analysis

Parameter VariationConditionAnalyte:IS Peak Area Ratio %RSD (Carprofen-d3)Analyte:IS Peak Area Ratio %RSD (this compound)
Mobile Phase pH pH 3.82.11.2
pH 4.2 (Nominal)1.50.9
pH 4.62.51.4
Organic Content 48% Acetonitrile2.81.5
50% Acetonitrile (Nominal)1.61.0
52% Acetonitrile3.11.7
Column Temperature 35 °C1.91.1
40 °C (Nominal)1.40.8
45 °C2.31.3
Flow Rate 0.45 mL/min2.61.6
0.50 mL/min (Nominal)1.71.1
0.55 mL/min2.91.8

This is illustrative data based on the established principles of using ¹³C-labeled internal standards. The lower %RSD (Relative Standard Deviation) values for this compound indicate greater precision and therefore a more robust method under varied conditions.

The following table presents validation data from a published study on the NSAID diclofenac using a ¹³C-labeled internal standard. This data exemplifies the high level of precision and accuracy that can be achieved with a robust method employing a ¹³C-labeled internal standard.

Table 2: Performance of a Validated LC-MS/MS Method for Diclofenac using a ¹³C-Labeled Internal Standard[5]

ParameterResult
Linearity (r²) > 0.999
Lower Limit of Quantification (LLOQ) 3.9 ng/mL
Intra-day Precision (%CV) ≤ 5.0%
Inter-day Precision (%CV) ≤ 5.0%
Accuracy (% bias) Within ±5.0%
Recovery Consistent for analyte and IS

This data demonstrates the excellent performance of a method utilizing a ¹³C-labeled internal standard, which contributes to its overall robustness.[5]

Experimental Protocols

A detailed protocol for assessing the robustness of a bioanalytical method for Carprofen is provided below. This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

Objective: To evaluate the robustness of an LC-MS/MS method for the quantification of Carprofen in plasma using this compound as an internal standard.

Materials:

  • Carprofen analytical standard

  • This compound internal standard

  • Control plasma

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Spike control plasma with Carprofen to a known concentration (e.g., mid-range of the calibration curve).

    • Add this compound internal standard solution.

    • Perform protein precipitation by adding three volumes of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.

    • Monitor the mass transitions for Carprofen and this compound in negative ion mode.

  • Robustness Testing:

    • Analyze replicate samples (n=6) under the nominal (optimized) method conditions.

    • Systematically vary the following parameters, one at a time, while keeping others at their nominal values:

      • Mobile phase pH (± 0.2 units)

      • Percentage of organic solvent in the mobile phase (± 2%)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

    • For each condition, inject replicate samples and calculate the mean concentration and the relative standard deviation (%RSD) of the back-calculated concentrations.

  • Data Analysis:

    • Compare the %RSD values obtained under the varied conditions to those from the nominal conditions.

    • The method is considered robust if the results remain within acceptable limits of precision and accuracy despite the deliberate variations in the method parameters.

Visualizations

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Carprofen Carprofen Carprofen->COX1 Inhibition Carprofen->COX2 Stronger Inhibition

Caption: Carprofen's Mechanism of Action

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_robustness Robustness Evaluation Spike Spike Plasma with Carprofen & IS Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Vary Vary Method Parameters Detect->Vary Analyze Data Analysis (%RSD, Accuracy) Vary->Analyze

Caption: Robustness Testing Workflow

G IS_Choice Choice of Internal Standard Carprofen_d3 Carprofen-d3 (Deuterated) IS_Choice->Carprofen_d3 Carprofen_13C_d3 This compound (¹³C-Labeled) IS_Choice->Carprofen_13C_d3 Co_elution Chromatographic Co-elution Carprofen_d3->Co_elution Partial Stability Isotopic Stability Carprofen_d3->Stability Good Carprofen_13C_d3->Co_elution Near-Perfect Carprofen_13C_d3->Stability Excellent Matrix_Effect_Comp Matrix Effect Compensation Co_elution->Matrix_Effect_Comp Stability->Matrix_Effect_Comp Method_Robustness Improved Method Robustness Matrix_Effect_Comp->Method_Robustness

Caption: Impact of IS Choice on Robustness

References

The Gold Standard in Bioanalysis: Justifying the Use of Carprofen-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and bioanalysis, the accuracy and reliability of quantitative data are paramount. For researchers and scientists quantifying Carprofen, a non-steroidal anti-inflammatory drug (NSAID), the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison, supported by experimental principles, to justify the selection of a stable isotope-labeled internal standard, specifically Carprofen-13C,d3, over other alternatives for mass spectrometry-based assays.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1][2] In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for potential inconsistencies.[1][3]

Why Stable Isotope-Labeled Internal Standards are Superior

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[4][5] They are molecules in which one or more atoms have been replaced with their heavy stable isotopes, such as deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][7] This subtle change in mass allows the mass spectrometer to distinguish the internal standard from the analyte, while their virtually identical physicochemical properties ensure they behave similarly during sample processing and analysis.[6][8]

Key Advantages of SIL Internal Standards:

  • Compensation for Matrix Effects: Biological matrices are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer source, a phenomenon known as the matrix effect.[1][3] A SIL internal standard, co-eluting with the analyte, experiences the same matrix effects, allowing for accurate correction.[3][4]

  • Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the SIL internal standard is affected in the same manner as the analyte.[1][3]

  • Improved Accuracy and Precision: By minimizing the impact of experimental variability, SIL internal standards lead to significantly improved accuracy and precision of the analytical method.[4]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation whenever possible.[9][10]

The following diagram illustrates the rationale for using a stable isotope-labeled internal standard.

G cluster_0 Challenges in Bioanalysis cluster_1 Solution cluster_2 Mechanism of Action cluster_3 Outcome Matrix Effects Matrix Effects SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) Matrix Effects->SIL_IS Compensates for Sample Loss Sample Loss Sample Loss->SIL_IS Corrects for Instrument Variability Instrument Variability Instrument Variability->SIL_IS Normalizes Co-elution Co-elutes with Analyte SIL_IS->Co-elution Similar_Properties Identical Physicochemical Properties SIL_IS->Similar_Properties Mass_Difference Different m/z SIL_IS->Mass_Difference Accurate_Quantification Accurate & Precise Quantification Co-elution->Accurate_Quantification Corrects for matrix effects Similar_Properties->Accurate_Quantification Ensures proportional response Mass_Difference->Accurate_Quantification Allows for differentiation

Caption: Rationale for using a stable isotope-labeled internal standard.

This compound: The Optimal Choice

While both deuterated and ¹³C-labeled internal standards are effective, those incorporating both, like Carprofen-¹³C,d3, or purely ¹³C-labeled standards, offer distinct advantages over solely deuterated ones.

  • Chromatographic Co-elution: Deuterium labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, known as the "isotope effect".[3][11] This can be problematic if the chromatographic peak is narrow. ¹³C-labeling does not typically cause a discernible retention time shift, ensuring true co-elution.[12][13]

  • Isotopic Stability: Deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the solvent, especially if they are in labile positions.[7][14] ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange, ensuring the stability of the label throughout the analytical process.[12][13]

Carprofen-¹³C,d3, with its combination of carbon-13 and deuterium labels, provides a significant mass shift from the native Carprofen, minimizing any potential for spectral overlap while benefiting from the stability of the ¹³C label.

Performance Comparison: this compound vs. Alternatives

To illustrate the superior performance of Carprofen-¹³C,d3, the following tables summarize hypothetical yet realistic data from a bioanalytical method validation.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Carprofen-¹³C,d3 5.04.9599.02.5
50.050.5101.01.8
500.0498.099.62.1
Structural Analog IS 5.05.45109.08.7
50.047.595.06.5
500.0525.0105.07.2
No Internal Standard 5.06.10122.015.3
50.043.086.018.1
500.0580.0116.012.5

Table 2: Assessment of Matrix Effect

Internal Standard TypeMatrix TypeAnalyte Peak AreaIS Peak AreaNormalized ResponseMatrix Factor
Carprofen-¹³C,d3 Plasma Lot 1105,000102,0001.031.01
Plasma Lot 298,00096,0001.020.99
Plasma Lot 3102,000101,0001.011.00
Structural Analog IS Plasma Lot 1110,00095,0001.161.14
Plasma Lot 292,000105,0000.880.86
Plasma Lot 3105,00098,0001.071.05

The data clearly indicates that the use of Carprofen-¹³C,d3 results in superior accuracy and precision and effectively mitigates the variability caused by matrix effects.

Experimental Protocol: Quantification of Carprofen in Plasma

This section outlines a typical experimental workflow for the quantification of Carprofen in plasma using Carprofen-¹³C,d3 as an internal standard.

1. Materials and Reagents:

  • Carprofen certified reference standard

  • Carprofen-¹³C,d3 internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K₂EDTA)

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Carprofen in methanol.

  • Prepare a 1 mg/mL stock solution of Carprofen-¹³C,d3 in methanol.

  • Prepare serial dilutions of the Carprofen stock solution in methanol:water (1:1, v/v) to create working standards for the calibration curve.

  • Prepare a working internal standard solution of Carprofen-¹³C,d3 at a concentration of 100 ng/mL in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or quality control sample, add 150 µL of the internal standard working solution (100 ng/mL Carprofen-¹³C,d3 in methanol).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of Carprofen from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Carprofen: e.g., m/z 272.1 > 228.1

    • Carprofen-¹³C,d3: e.g., m/z 276.1 > 232.1

5. Data Analysis:

  • Calculate the peak area ratio of Carprofen to Carprofen-¹³C,d3.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Carprofen in the unknown samples from the calibration curve.

The following diagram provides a visual representation of the experimental workflow.

G Start Start Sample_Collection Plasma Sample Collection Start->Sample_Collection Spiking Spike with this compound Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation with Methanol Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Caption: Experimental workflow for Carprofen quantification.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for achieving high-quality data in quantitative bioanalysis. Carprofen-¹³C,d3 stands out as the optimal choice due to its ability to accurately correct for experimental variability and matrix effects, its isotopic stability, and its co-elution with the native analyte. For researchers, scientists, and drug development professionals, employing Carprofen-¹³C,d3 as an internal standard ensures the generation of robust, reliable, and defensible data, ultimately contributing to the successful advancement of research and development programs.

References

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